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  • Product: 1,4-dimethyl-3-nitro-1H-pyrazole
  • CAS: 26956-09-2

Core Science & Biosynthesis

Foundational

computational modeling and electron density of 1,4-dimethyl-3-nitro-1H-pyrazole

An In-Depth Technical Guide to the Computational Modeling and Electron Density of 1,4-Dimethyl-3-nitro-1H-pyrazole Abstract This guide provides a comprehensive technical framework for the computational analysis of 1,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Modeling and Electron Density of 1,4-Dimethyl-3-nitro-1H-pyrazole

Abstract

This guide provides a comprehensive technical framework for the computational analysis of 1,4-dimethyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest to medicinal chemists and drug development professionals. Pyrazole derivatives are a privileged scaffold in pharmacology, known for a wide spectrum of biological activities including anticancer, antiviral, and antidiabetic properties.[1][2] The introduction of a nitro group and specific methylation patterns significantly modulates the electronic structure and, consequently, the reactivity and interaction profile of the pyrazole core. This document outlines a complete in silico workflow, from structural optimization using Density Functional Theory (DFT) to the analysis of the molecule's electronic landscape through its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The methodologies described herein are self-validating and grounded in established quantum chemical protocols, providing researchers with a robust blueprint for predicting the molecular behavior of this and related compounds.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile synthetic accessibility.[2] Its derivatives have been successfully developed into drugs like Sildenafil and Difenamizole. The electronic properties of the pyrazole ring can be finely tuned through substitution. The introduction of an electron-withdrawing nitro group, as in 1,4-dimethyl-3-nitro-1H-pyrazole, is particularly significant. It can drastically alter the electron density distribution across the molecule, influencing its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are critical for drug-receptor binding.[3]

Computational chemistry offers an indispensable toolkit for elucidating these properties, providing insights that are both cost-effective and highly detailed.[4] By employing methods like Density Functional Theory (DFT), we can construct a detailed model of the molecule's geometry, stability, and electronic characteristics, thereby predicting its reactivity and potential as a pharmacophore.[5]

Proposed Synthesis Pathway

While numerous methods exist for synthesizing pyrazole derivatives, a common and effective route to a C-nitrated pyrazole involves the direct nitration of the corresponding precursor.[6][7] The proposed synthesis for 1,4-dimethyl-3-nitro-1H-pyrazole would logically start with the commercially available 1,4-dimethyl-1H-pyrazole.

Experimental Protocol: Nitration of 1,4-dimethyl-1H-pyrazole (Conceptual)

  • Dissolution & Cooling: The starting material, 1,4-dimethyl-1H-pyrazole, is dissolved in a suitable acid, such as concentrated sulfuric acid, to protonate the pyrazole ring and make it susceptible to electrophilic attack. The solution is cooled to 0-5 °C in an ice bath to manage the exothermic nature of the nitration reaction.

  • Preparation of Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared separately and cooled.

  • Controlled Addition: The nitrating mixture is added dropwise to the cooled pyrazole solution with vigorous stirring. Maintaining a low temperature is critical to prevent over-nitration and side-product formation.

  • Reaction & Quenching: The reaction is allowed to proceed at low temperature for a specified duration, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured over crushed ice to quench the reaction and precipitate the product.

  • Isolation & Purification: The solid precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 1,4-dimethyl-3-nitro-1H-pyrazole.

Computational Methodology: A Validated DFT Workflow

To accurately model the properties of 1,4-dimethyl-3-nitro-1H-pyrazole, we employ a standard and well-validated computational workflow based on Density Functional Theory (DFT).[8] DFT provides a reliable balance between computational cost and accuracy for studying the electronic structure of organic molecules.[4] The chosen methodology involves geometry optimization followed by the calculation of various electronic properties.

Protocol for DFT Calculations:

  • Initial Structure Creation: A 3D model of 1,4-dimethyl-3-nitro-1H-pyrazole is constructed using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The initial geometry is optimized using the B3LYP functional in conjunction with the 6-311++G(d,p) basis set.[5][8] This level of theory is widely used for providing accurate geometries and electronic properties for heterocyclic systems.[9] The optimization process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[8]

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic descriptors, including:

    • Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity.[10]

    • Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.[11]

The entire computational workflow is depicted in the diagram below.

Computational_Workflow cluster_input Input Generation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Results & Analysis mol_build 1. Build Initial 3D Structure (1,4-dimethyl-3-nitro-1H-pyrazole) geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Structure sp_calc 4. Single-Point Energy & Property Calculation freq_calc->sp_calc Verified Minimum Energy Structure validation Validation: No Imaginary Frequencies freq_calc->validation geometry Optimized Geometry (Bond Lengths, Angles) sp_calc->geometry spectroscopy Simulated Spectra (FT-IR, NMR) sp_calc->spectroscopy homo_lumo HOMO-LUMO Analysis sp_calc->homo_lumo mep MEP Surface sp_calc->mep nbo NBO Charge Analysis sp_calc->nbo

Caption: Computational workflow for DFT analysis.

Predicted Molecular Properties and Electron Density Analysis

This section details the expected results from the computational workflow, providing insights into the structural and electronic characteristics of 1,4-dimethyl-3-nitro-1H-pyrazole.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the molecule. The pyrazole ring is expected to be largely planar.[12] The presence of the nitro group at the C3 position and a methyl group at the C4 position will influence the bond lengths and angles due to steric and electronic effects.

ParameterPredicted Value (Å or °)Rationale & Comparison
Bond Lengths (Å)
N1-N2~1.35Typical for pyrazole rings.
N2-C3~1.34
C3-C4~1.43Lengthened due to the electron-withdrawing nitro group.[9]
C4-C5~1.38
C5-N1~1.36
C3-N(nitro)~1.46Typical C-N single bond length for nitroaromatics.
N-O (nitro)~1.23Average bond length for a nitro group.
Bond Angles (°)
N1-N2-C3~112Consistent with a five-membered heterocyclic ring.
N2-C3-C4~108
C3-C4-C5~105
C4-C5-N1~107
C5-N1-N2~108
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[13]

  • HOMO: The HOMO is expected to be localized primarily on the pyrazole ring, indicating this is the region most susceptible to electrophilic attack.

  • LUMO: The LUMO is predicted to be concentrated on the nitro group and the adjacent C3 and C4 atoms of the pyrazole ring. This signifies that these are the most probable sites for nucleophilic attack. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy.[3]

ParameterPredicted Value (eV)Implication
EHOMO-7.0 to -8.0Represents the ionization potential.
ELUMO-2.5 to -3.5Represents the electron affinity.
ΔE (LUMO-HOMO) 4.0 to 5.0 A moderate gap, suggesting the molecule is stable but reactive enough for biological interactions.[10]
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems.[11]

  • Negative Potential (Red/Yellow): The most negative regions are expected over the oxygen atoms of the nitro group. These areas are rich in electrons and are prime sites for electrophilic attack or hydrogen bond donation.[9] A lesser negative potential will be associated with the N2 atom of the pyrazole ring.

  • Positive Potential (Blue): Positive potential is anticipated around the hydrogen atoms of the methyl groups and, to a lesser extent, over the pyrazole ring itself, a consequence of the strong electron-withdrawing effect of the nitro group.[14] These regions are susceptible to nucleophilic attack.

The relationship between these electronic features is illustrated below.

MEP_and_Reactivity cluster_properties Electronic Properties cluster_reactivity Predicted Reactivity Molecule 1,4-dimethyl-3-nitro-1H-pyrazole LUMO Low LUMO Energy (Centered on NO2 group) Molecule->LUMO MEP_neg Negative MEP (Oxygen atoms of NO2) Molecule->MEP_neg MEP_pos Positive MEP (Ring and Methyl H's) Molecule->MEP_pos Nuc_Attack Susceptible to Nucleophilic Attack LUMO->Nuc_Attack Elec_Attack Susceptible to Electrophilic Attack MEP_neg->Elec_Attack HBond Hydrogen Bond Acceptor Site MEP_neg->HBond MEP_pos->Nuc_Attack

Caption: Relationship between electronic properties and reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution on each atom. This is crucial for understanding intramolecular charge transfer and the polarity of the molecule.[11]

Atom/GroupPredicted NBO Charge (a.u.)Interpretation
Oxygen (Nitro)-0.45 to -0.55Highly electronegative, accumulating significant negative charge.
Nitrogen (Nitro)+0.60 to +0.70Highly positive due to bonding with two electronegative oxygens.
C3 (Ring)+0.20 to +0.30Electron deficient due to direct attachment to the nitro group.
C4 (Ring)-0.10 to -0.20May have slight negative charge due to hyperconjugation from the methyl group.
N1/N2 (Ring)-0.25 to -0.40Typical for nitrogen atoms in a heterocyclic aromatic ring.
Methyl Carbons-0.50 to -0.60Electronegative relative to attached hydrogens.

The NBO results are expected to confirm a significant intramolecular charge transfer from the pyrazole ring and methyl groups towards the highly electrophilic nitro group, a key feature governing the molecule's interaction potential.

Conclusion and Future Directions

The computational analysis outlined in this guide provides a robust, multi-faceted model of 1,4-dimethyl-3-nitro-1H-pyrazole. The DFT calculations predict a stable yet reactive molecule, with its electronic character dominated by the powerful electron-withdrawing nitro group. The localization of the HOMO on the pyrazole ring and the LUMO on the nitro moiety, combined with the distinct regions of positive and negative electrostatic potential, clearly defines the molecule's reactive sites.

These in silico findings offer critical guidance for drug development professionals. The predicted electronic landscape can inform the design of derivatives with improved binding affinity to biological targets and help anticipate metabolic pathways. The detailed protocols provided here serve as a template for the computational evaluation of other novel pyrazole derivatives, accelerating the discovery and optimization of new therapeutic agents.

References

  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
  • Jana, S. B., et al. (2024).
  • Taylor & Francis Online. (Date not available).
  • PubMed. (2025). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.).
  • AIP Publishing. (2021).
  • ResearchGate. (Date not available). Molecular electrostatic potential maps (in a.u.)
  • SciSpace. (2017).
  • El Ouafy, et al. (Date not available). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method.
  • IntechOpen. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds.
  • PMC. (Date not available). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • ResearchGate. (Date not available). Natural Bonding Orbital NBO analysis of substituted pyrazolone.
  • DTIC. (Date not available). A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines.
  • acrhem. (2013).
  • ACS Publications. (2019).
  • MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems.
  • PMC. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
  • Connect Journals. (Date not available). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • R Discovery. (2013). ELECTRON DENSITY DISTRIBUTION IN HETEROCYCLIC SYSTEMS WITH TWO VICINAL NITROGEN ATOMS. III.
  • PMC. (Date not available). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • PMC. (Date not available). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • PMC. (Date not available).
  • RSC Publishing. (Date not available). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.
  • ResearchGate. (Date not available). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • ChemicalBook. (Date not available). 3-Nitro-1H-pyrazole synthesis.
  • DTIC. (Date not available).
  • ResearchGate. (2025). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity.
  • Der Pharma Chemica. (Date not available).
  • WuXi Chemistry. (Date not available). Assessing Reactivity with LUMO and HOMO Energy Gap.
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  • ResearchGate. (2026). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of.
  • Semantic Scholar. (Date not available). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
  • Scilit. (2011). DFT, FT-IR, FT-Raman and NMR studies of 4-(substituted phenylazo)-3,5-diacetamido-1H-pyrazoles.
  • IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.

Sources

Exploratory

Exact Mass and Molecular Weight Profiling of 1,4-Dimethyl-3-nitro-1H-pyrazole: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary In modern drug discovery, the pyrazole scaffold is a highly privileged pharmacophore, prized for its robust hydrogen-bonding capabilities and favorable physicochemical profile. Specifically, 1,4-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole scaffold is a highly privileged pharmacophore, prized for its robust hydrogen-bonding capabilities and favorable physicochemical profile. Specifically, 1,4-dimethyl-3-nitro-1H-pyrazole (CAS: 26956-09-2)[1] serves as a critical synthetic intermediate in the development of kinase inhibitors and advanced agrochemicals.

For researchers in Drug Metabolism and Pharmacokinetics (DMPK) and synthetic chemistry, relying solely on nominal mass is insufficient. Accurately distinguishing between average molecular weight and monoisotopic exact mass is paramount for precise reaction monitoring, metabolite identification, and the elimination of isobaric interferences in complex biological matrices. This whitepaper provides an authoritative guide to the mass properties of 1,4-dimethyl-3-nitro-1H-pyrazole and establishes a self-validating analytical workflow for its characterization.

Physicochemical Profiling & Mass Fundamentals

To ensure analytical rigor, scientists must differentiate between two distinct mass metrics:

  • Average Molecular Weight (141.13 g/mol ) : This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011)[1]. It is strictly used for bulk stoichiometric calculations during benchtop synthesis.

  • Monoisotopic Exact Mass (141.0538 Da) : This value is calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074). In High-Resolution Mass Spectrometry (HRMS), exact mass is the definitive metric used to identify the monoisotopic peak and confirm elemental composition.

Data Presentation: Core Properties
PropertyValue
CAS Registry Number 26956-09-2
Molecular Formula C 5​ H 7​ N 3​ O 2​
Average Molecular Weight 141.13 g/mol
Monoisotopic Exact Mass 141.0538 Da
Double Bond Equivalent (DBE) 4
Expected [M+H] + (ESI+) 142.0611 m/z
Expected [M+Na] + (ESI+) 164.0430 m/z

High-Resolution Mass Spectrometry (HRMS) Workflow

As an Application Scientist, I emphasize that simply detecting a mass peak is scientifically inadequate; the analytical protocol must be a self-validating system . The following LC-HRMS protocol is engineered to definitively confirm the structural integrity of the pyrazole core while actively compensating for instrumental drift.

Step-by-Step Methodology: LC-QTOF/Orbitrap Analysis
  • Sample Preparation : Dissolve 1 mg of 1,4-dimethyl-3-nitro-1H-pyrazole in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a crucial proton donor. In positive electrospray ionization (ESI+), this drives the efficient formation of the[M+H] + pseudomolecular ion, significantly enhancing signal intensity.

  • Chromatographic Separation : Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a rapid gradient from 5% to 95% organic mobile phase over 5 minutes.

    • Causality: The hydrophobic methyl groups at the 1- and 4-positions of the pyrazole ring ensure adequate retention on the reversed-phase stationary phase. This separates the target analyte from early-eluting polar salts and ion-suppressing matrix components.

  • Ion Source Optimization : Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality: The nitro group (-NO 2​ ) is highly electron-withdrawing, which can locally suppress positive ionization. Optimizing the thermal desolvation ensures complete droplet evaporation, maximizing the transmission of the pyrazole ions into the high-vacuum mass analyzer.

  • Mass Acquisition & Self-Validation : Acquire data in full-scan ESI+ mode (m/z 50–500) using an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 60,000 (at m/z 200). Continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) post-column.

    • Causality: Real-time lock mass correction is a mandatory self-validating mechanism. It compensates for thermal and electronic instrumental drift, ensuring the measured m/z of 142.0611 falls within a rigorous <3 ppm mass error threshold, definitively distinguishing it from isobaric impurities.

HRMS_Workflow N1 Sample Prep 0.1% FA in MeOH N2 UHPLC Separation C18 Stationary Phase N1->N2 N3 ESI+ Ionization [M+H]+ Formation N2->N3 N4 Orbitrap HRMS Res > 60,000 N3->N4 N5 Data Processing m/z 142.0611 N4->N5

Step-by-step LC-HRMS analytical workflow for the characterization of pyrazole derivatives.

Synthetic Derivatization and Mass-Based Reaction Monitoring

In pharmaceutical development, 1,4-dimethyl-3-nitro-1H-pyrazole is rarely the final Active Pharmaceutical Ingredient (API). It is typically subjected to further chemical transformations, such as reduction to form an amine, or chlorosulfonylation to generate highly reactive sulfonyl chlorides like 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride (CAS: 1803567-59-0)[2][3].

Tracking these transformations requires precise exact mass shift monitoring:

  • Nitro Reduction : The catalytic conversion of the -NO 2​ group to an -NH 2​ group results in a precise mass shift of -29.9742 Da (Loss of O 2​ , Gain of H 2​ ). The exact mass of the resulting amine is 111.0796 Da.

  • Chlorosulfonylation : The addition of a sulfonyl chloride group shifts the exact mass to 238.9767 Da [2].

    • Causality: Beyond the mass shift (+97.9229 Da), the incorporation of chlorine introduces a distinct M+2 isotopic signature (approximately 32% relative abundance) due to the naturally occurring 37 Cl isotope. This isotopic cluster serves as a secondary, self-validating diagnostic tool in the MS spectra to confirm successful derivatization.

Derivatization Base 1,4-dimethyl-3-nitro-1H-pyrazole Exact Mass: 141.0538 Da Reduction Nitro Reduction (H2, Pd/C) Δ Mass: -29.9742 Da Base->Reduction Sulfonylation Chlorosulfonylation (+SO2Cl) Δ Mass: +97.9229 Da Base->Sulfonylation Amine 1,4-dimethyl-1H-pyrazol-3-amine Exact Mass: 111.0796 Da Reduction->Amine SulfonylChloride 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride Exact Mass: 238.9767 Da Sulfonylation->SulfonylChloride

Mass-based reaction monitoring of 1,4-dimethyl-3-nitro-1H-pyrazole derivatization pathways.

Conclusion

A profound understanding of the exact mass and molecular weight properties of 1,4-dimethyl-3-nitro-1H-pyrazole is foundational for its successful utilization in synthetic chemistry and DMPK studies. By leveraging high-resolution mass spectrometry, rigorous chromatographic protocols, and exact mass tracking, researchers can confidently monitor this scaffold through complex derivatization pathways, ensuring the highest standards of scientific integrity in drug development.

References

  • E FORU Chemical. "1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride, CAS: 1803567-59-0". High Purity Chemical Intermediates. Available at: [Link]

  • AccelaChem. "Product Information: 61764-33-8 and 1803567-59-0". R&D Chemical Catalog. Available at: [Link]

  • IUPAC. "Atomic Weights of the Elements". Standard Atomic Weights and Isotopic Compositions for Exact Mass Calculations. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 1,4-Dimethyl-3-Nitro-1H-Pyrazole Derivatives in Biological Assays

This guide provides a comprehensive exploration of the potential mechanisms of action for 1,4-dimethyl-3-nitro-1H-pyrazole derivatives. In the absence of direct, extensive research on this specific scaffold, this documen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for 1,4-dimethyl-3-nitro-1H-pyrazole derivatives. In the absence of direct, extensive research on this specific scaffold, this document synthesizes findings from structurally related pyrazole and nitrated heterocyclic compounds to propose a scientifically grounded, putative mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activities.[2][3]

The introduction of a nitro group to the pyrazole ring, as in the case of 1,4-dimethyl-3-nitro-1H-pyrazole, is anticipated to significantly modulate its biological profile. Nitroaromatic compounds are known for their diverse bioactivities, which can stem from the electron-withdrawing nature of the nitro group or its metabolic reduction to reactive intermediates within biological systems.[7]

Proposed Mechanism of Action: A Multi-faceted Approach

Based on the analysis of related compounds, the mechanism of action for 1,4-dimethyl-3-nitro-1H-pyrazole derivatives is likely to be multifactorial, potentially involving enzyme inhibition and the induction of cellular stress pathways.

Enzyme Inhibition: Targeting Key Cellular Regulators

A significant body of research points to pyrazole derivatives as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.[1][3][5]

2.1.1. Kinase Inhibition:

Many pyrazole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[1][3][5] These enzymes are often dysregulated in cancer and other proliferative diseases. The proposed mechanism involves the pyrazole scaffold acting as a hinge-binding motif within the ATP-binding pocket of the kinase. The 1,4-dimethyl substitution may enhance binding affinity and selectivity, while the 3-nitro group could form specific hydrogen bonds or electrostatic interactions with key residues in the active site.

  • Putative Kinase Targets:

    • Epidermal Growth Factor Receptor (EGFR): Several pyrazole-nitrone derivatives have been investigated as EGFR inhibitors.[8]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole derivatives have shown inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[3][5]

    • Cyclin-Dependent Kinases (CDKs): Indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2.[3]

Kinase_Inhibition cluster_0 1,4-Dimethyl-3-Nitro-1H-Pyrazole Derivative cluster_1 Kinase ATP-Binding Pocket cluster_2 Cellular Proliferation & Survival Compound Derivative Kinase Kinase (e.g., EGFR, VEGFR, CDK) Compound->Kinase Competitive Inhibition Proliferation Uncontrolled Cell Proliferation Kinase->Proliferation Signal Transduction Survival Cell Survival Kinase->Survival Signal Transduction ATP ATP ATP->Kinase

2.1.2. Other Enzyme Targets:

  • Nitric Oxide Synthase (NOS): Certain pyrazole derivatives are known to inhibit nitric oxide synthase, an enzyme involved in various physiological and pathological processes.[9]

  • Tubulin Polymerization: Some pyrazole analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11]

Induction of Oxidative Stress and Apoptosis

The nitro group in the 1,4-dimethyl-3-nitro-1H-pyrazole scaffold is a key feature that could contribute to its biological activity through the induction of oxidative stress.

2.2.1. Bioreduction of the Nitro Group:

In hypoxic environments, such as those found in solid tumors or microbial infections, the nitro group can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[7] These reactive species can cause damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

Bioreduction_Pathway cluster_0 Cellular Environment cluster_1 Reactive Intermediates cluster_2 Cellular Damage & Apoptosis Compound 1,4-Dimethyl-3-Nitro- 1H-Pyrazole (R-NO2) Nitroso Nitroso Derivative (R-NO) Compound->Nitroso Reduction Enzyme Nitroreductase Enzyme->Compound Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine Reduction DNA_Damage DNA Damage Nitroso->DNA_Damage Protein_Damage Protein Damage Hydroxylamine->Protein_Damage Superoxide Superoxide Radical (O2-) Lipid_Peroxidation Lipid Peroxidation Superoxide->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Lipid_Peroxidation->Apoptosis

2.2.2. Apoptosis Induction:

Studies on related pyrazole derivatives have shown that they can induce apoptosis through the activation of caspases, downregulation of anti-apoptotic proteins (e.g., Bcl-2), and upregulation of pro-apoptotic proteins (e.g., BAX).[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 1,4-dimethyl-3-nitro-1H-pyrazole are lacking, we can infer the potential contributions of its structural features based on related compounds.

Structural Feature Putative Role in Biological Activity Supporting Evidence from Related Compounds
Pyrazole Core Acts as a versatile scaffold for interacting with biological targets.The pyrazole nucleus is a common feature in numerous bioactive compounds.[1][2]
1-Methyl Group May enhance binding affinity, improve metabolic stability, and influence regioselectivity of interactions.N-substitution on the pyrazole ring is a common strategy to modulate activity.
4-Methyl Group Could provide steric hindrance or favorable hydrophobic interactions within a binding pocket.The substitution pattern on the pyrazole ring is crucial for biological potency.[12]
3-Nitro Group Can act as a hydrogen bond acceptor or undergo bioreduction to reactive species.The presence of a nitro group often enhances the antimicrobial and anticancer activity of heterocyclic compounds.[4][7][12]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 1,4-dimethyl-3-nitro-1H-pyrazole derivatives, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine if the compounds inhibit the activity of specific protein kinases.

Methodology: In Vitro Kinase Assay (e.g., for EGFR)

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 1,4-dimethyl-3-nitro-1H-pyrazole derivative, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilution of Test Compound B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Cellular Apoptosis Assays

Objective: To determine if the compounds induce apoptosis in cancer cell lines.

Methodology: Annexin V/Propidium Iodide (PI) Staining

  • Cell Culture: Plate cancer cells (e.g., a human breast cancer cell line like MCF-7) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the 1,4-dimethyl-3-nitro-1H-pyrazole derivative for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the generation of intracellular ROS upon treatment with the compounds.

Methodology: DCFDA Staining

  • Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Staining: Incubate the treated cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the fold-increase in ROS production.

Conclusion and Future Directions

The 1,4-dimethyl-3-nitro-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed mechanisms of action, centered around enzyme inhibition and the induction of oxidative stress, provide a rational basis for further investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the precise molecular targets and pathways modulated by this class of compounds. Future research should focus on synthesizing a library of analogues to establish a clear structure-activity relationship, performing in vivo efficacy studies in relevant disease models, and conducting detailed toxicological assessments.

References

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2025). Mapana Journal of Sciences.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][8][10]triazin-7(6H)-ones and Derivatives. (2025). ResearchGate.

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC.
  • Evaluation of new pyrazole derivatives for their biological activity. (n.d.). SciSpace.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025).
  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][8][10]triazin-7(6H). (2025). PMC.

  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. (2000). PubMed.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Mini review on anticancer activities of Pyrazole Deriv
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,4-Dimethyl-3-nitro-1H-pyrazole

Executive Summary The synthesis of highly functionalized pyrazoles is a critical pathway in the development of novel pharmaceuticals, agrochemicals, and energetic materials. Specifically, 1,4-dimethyl-3-nitro-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrazoles is a critical pathway in the development of novel pharmaceuticals, agrochemicals, and energetic materials. Specifically, 1,4-dimethyl-3-nitro-1H-pyrazole serves as a valuable building block for pyrazole-based urea derivatives and antimicrobial agents. This application note details a robust, self-validating protocol for the regioselective mononitration of 1,4-dimethylpyrazole using in situ generated acetyl nitrate, ensuring high fidelity and safety during electrophilic aromatic substitution (EAS).

Mechanistic Rationale & Reaction Design

Nitrating pyrazole derivatives presents a unique mechanistic challenge. In traditional mixed-acid environments (HNO₃/H₂SO₄), the pyridinic nitrogen of the pyrazole ring rapidly protonates. This forms a pyrazolium cation, which strongly deactivates the ring toward electrophilic attack, often necessitating harsh thermal conditions that lead to unselective over-nitration (e.g., forming 1,4-dimethyl-3,5-dinitropyrazole) 1.

To circumvent this, the reaction must be engineered to proceed via the free base species 2. By utilizing acetyl nitrate—generated by the controlled reaction of fuming nitric acid with acetic anhydride—the highly acidic conditions of sulfuric acid are avoided. The 4-position of the starting material is sterically and electronically blocked by a methyl group. Consequently, the nitronium equivalent selectively attacks the available 3- and 5-positions. The 3-nitro isomer is favored and can be isolated efficiently, providing a reliable pathway to 3-nitropyrazole derivatives 3.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters and expected quantitative outcomes for this protocol.

ParameterValue / DescriptionRationale
Reagent Ratio 1.0 eq Pyrazole : 1.5 eq HNO₃A slight excess ensures complete conversion of the starting material without driving the reaction toward dinitration.
Temperature 0 °C (Addition) to 20 °C (Reaction)Suppresses oxidative cleavage of the pyrazole ring and prevents the thermal decomposition of acetyl nitrate.
Reaction Time 4.0 HoursThe optimal kinetic window for mononitration; prolonged exposure increases dinitro byproducts.
Expected Yield 55% - 65%Reflects the isolated yield after the chromatographic separation of the 3-nitro isomer from the 5-nitro byproduct.
Isomer Ratio ~3:1 (3-nitro : 5-nitro)Steric hindrance and electronic distribution from the 4-methyl group slightly favor substitution at the 3-position.

Step-by-Step Experimental Protocol

Safety & Preparation
  • Hazard Warning: Acetyl nitrate is a highly energetic and potentially explosive intermediate if exposed to elevated temperatures. Do not allow the internal reaction temperature to exceed 20 °C at any point during reagent preparation.

  • Equipment: 100 mL two-neck round-bottom flask, magnetic stir bar, internal thermometer, addition funnel, and an ice-water bath.

In Situ Generation of Acetyl Nitrate
  • Solvent Loading: Add 10.0 mL of acetic anhydride to the round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Nitric Acid Addition: Charge the addition funnel with 3.0 mL of fuming nitric acid (90%). Add the acid dropwise over 15–20 minutes.

    • Causality: The formation of acetyl nitrate is highly exothermic. Dropwise addition ensures the heat dissipates into the ice bath, preventing the mixture from boiling and decomposing.

Electrophilic Aromatic Substitution
  • Substrate Preparation: Dissolve 5.0 g (52.0 mmol) of 1,4-dimethylpyrazole in 5.0 mL of glacial acetic acid.

  • Reaction Initiation: Add the substrate solution dropwise to the acetyl nitrate mixture, strictly maintaining the internal temperature below 10 °C.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (20 °C) and stir for exactly 4 hours.

  • Self-Validation Check: At the 3.5-hour mark, perform Thin Layer Chromatography (TLC) using Silica gel and a Hexanes:EtOAc (3:1) mobile phase.

    • Validation: The starting material (UV inactive, stains brown with iodine) should be entirely consumed. A new, strongly UV-active spot (due to the nitro chromophore) will appear at a lower R_f value. If starting material persists, extend stirring by 30 minutes.

Quenching & Purification
  • Quenching: Pour the reaction mixture slowly over 50 g of crushed ice in a large beaker.

  • Neutralization: Slowly add saturated aqueous Na₂CO₃ while stirring until the pH reaches 7.5–8.0 (verify with pH paper).

    • Causality: Neutralization destroys unreacted acetyl nitrate and acetic anhydride, preventing further reaction during workup. It also ensures the pyrazole product is in its free base form, maximizing its partition into the organic phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a crude yellow oil/solid.

  • Chromatography: Purify the crude mixture via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to separate the desired 1,4-dimethyl-3-nitro-1H-pyrazole from the 5-nitro isomer.

Process Workflow

Workflow SM 1,4-dimethylpyrazole (Substrate) Reaction Electrophilic Aromatic Substitution (0-20°C) SM->Reaction Reagent Fuming HNO3 + Ac2O (Acetyl Nitrate Gen) Reagent->Reaction Dropwise Addition Quench Ice Quench & Na2CO3 Neutralization Reaction->Quench TLC Validated Extract EtOAc Extraction & Chromatography Quench->Extract pH 7.5-8.0 Product 1,4-dimethyl-3-nitro-1H-pyrazole (Target Product) Extract->Product Isomer Separation

Workflow for the regioselective synthesis of 1,4-dimethyl-3-nitro-1H-pyrazole.

References

  • Nitropyrazoles: XII. Transformations of the 4-Methyl Group in 1,4-dimethylpyrazole. Semantic Scholar.
  • US4235995A - 3-Nitropyrazole derivatives. Google Patents.
  • Estimation of reaction kinetics for aromatic and heterocycles nitration in mixed acids through computational chemistry approach. ResearchGate.

Sources

Application

Application Note: 1,4-Dimethyl-3-nitro-1H-pyrazole as a Privileged Building Block for Next-Generation Kinase Inhibitors

Strategic Rationale in Medicinal Chemistry The pyrazole ring is an extensively validated fundamental framework in the design of protein kinase inhibitors (PKIs). With multiple FDA-approved targeted therapies (e.g., ruxol...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The pyrazole ring is an extensively validated fundamental framework in the design of protein kinase inhibitors (PKIs). With multiple FDA-approved targeted therapies (e.g., ruxolitinib, asciminib) relying on this heterocycle, the pyrazole scaffold is highly regarded for its synthetic accessibility, favorable physicochemical properties, and versatile bioisosteric replacement capabilities[1].

  • N1-Methylation (Conformational Locking): The methyl group at the N1 position prevents tautomerization, locking the pyrazole into a single, predictable conformation. This fixed geometry is critical for establishing reliable hydrogen-bonding networks with the kinase hinge region.

  • C4-Methylation (Lipophilic Vectoring): The C4-methyl group introduces a localized lipophilic vector. In the context of the ATP-binding site, this methyl group projects toward the gatekeeper residue. This steric bulk restricts the dihedral angle between the pyrazole and the core scaffold, pre-organizing the molecule into a bioactive conformation that enhances selectivity for specific kinase families (such as the understudied PCTAIRE family, e.g., CDK16) over the broader kinome[2].

  • C3-Nitro Group (Orthogonal Masking): The nitro group serves as a highly stable precursor. Upon controlled catalytic reduction, it yields a 3-amino-1H-pyrazole, providing a versatile nucleophilic handle for coupling to pyrimidine or pyridine electrophiles to construct the final hinge-binding pharmacophore[2].

Mechanistic Insights: The Pyrazole Scaffold in ATP-Competitive Inhibition

In ATP-competitive kinase inhibitors, the pyrazole moiety typically functions as the primary hinge-binding element. The nitrogen atoms of the pyrazole ring act as hydrogen-bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., the Glu/Leu residues).

When 1,4-dimethyl-3-nitro-1H-pyrazole is reduced and coupled to a pyrimidine ring, the resulting N-(1,4-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine core mimics the adenine ring of ATP. The pre-organization forced by the 1,4-dimethyl substitution reduces the entropic penalty upon binding and enhances selectivity against off-target kinases that cannot accommodate the altered trajectory of the scaffold[3].

PathwayInhibition Inhibitor Pyrazole-Based Kinase Inhibitor Kinase Target Kinase (e.g., CDK16) Inhibitor->Kinase Competitive Inhibition at Hinge Region Substrate Downstream Effector (e.g., Rb Protein) Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds Active Site Response Cell Cycle Progression Substrate->Response Gene Transcription

Fig 1: Mechanism of ATP-competitive kinase inhibition by pyrazole-based core scaffolds.

Synthetic Methodology: From Building Block to Core Scaffold

The transformation of 1,4-dimethyl-3-nitro-1H-pyrazole into a kinase inhibitor core requires a precise two-step sequence: reduction and nucleophilic aromatic substitution (SNAr). The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Catalytic Hydrogenation to 1,4-Dimethyl-1H-pyrazol-3-amine

Causality: Palladium on carbon (Pd/C) is selected as the catalyst to ensure complete reduction of the nitro group without over-reducing the aromatic pyrazole ring. A methanol/ethyl acetate solvent mixture is utilized to balance the solubility of the nitro precursor and the polarity of the resulting amine.

Step-by-Step Procedure:

  • Preparation: Dissolve 1,4-dimethyl-3-nitro-1H-pyrazole (10 mmol) in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (50 mL) in a round-bottom flask.

  • Inert Atmosphere: Purge the reaction flask with Argon for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv, 1 mmol) under a continuous Argon stream to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4-6 hours.

  • Self-Validation Check: Monitor reaction completion via LC-MS or TLC. The product spot should be Ninhydrin-positive (indicating the presence of the primary amine) and UV-active.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Ensure the Celite pad is kept wet with solvent to prevent the pyrophoric catalyst from igniting upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1H-pyrazole. Use immediately in the next step to prevent oxidative degradation.

Protocol 2: SNAr Coupling to Form the Kinase Inhibitor Core

Causality: The newly formed 3-amino group is moderately nucleophilic. Coupling it to a sterically hindered electrophile (e.g., 2,4-dichloropyrimidine) requires elevated temperatures and a non-nucleophilic base (DIPEA) to neutralize the generated HCl, driving the reaction forward without inducing side reactions.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude 1,4-dimethyl-1H-pyrazol-3-amine (10 mmol) and 2,4-dichloropyrimidine (11 mmol) in anhydrous 1-butanol (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (20 mmol).

  • Coupling: Heat the reaction mixture to 110°C under reflux for 12 hours.

  • Workup: Cool to room temperature, dilute with deionized water (50 mL), and extract with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the N-(1,4-dimethyl-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine core.

SyntheticWorkflow A 1,4-Dimethyl-3-nitro -1H-pyrazole B Catalytic Reduction (Pd/C, H2) A->B Nitro Reduction C 1,4-Dimethyl-1H -pyrazol-3-amine B->C D SNAr Coupling (DIPEA, Heat) C->D Pyrimidine Electrophile E Kinase Inhibitor Core Scaffold D->E F NanoBRET Target Engagement Assay E->F Cell-Based Screening

Fig 2: Synthetic workflow from 1,4-dimethyl-3-nitro-1H-pyrazole to kinase inhibitor screening.

Biological Validation: Cell-Based Target Engagement

Biochemical kinase assays often fail to predict cellular efficacy due to poor compound permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). To rigorously validate pyrazole-based inhibitors, the NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed as a self-validating system for intracellular target engagement[2].

Protocol 3: NanoBRET Intracellular Target Engagement Assay

Causality: NanoBRET utilizes a kinase fused to NanoLuc luciferase and a cell-permeable fluorescent tracer. When the tracer binds the kinase, BRET occurs. A successful pyrazole inhibitor will competitively displace the tracer inside the living cell, resulting in a dose-dependent loss of the BRET signal.

Step-by-Step Procedure:

  • Cell Preparation: Transfect HEK293T cells with the NanoLuc-Kinase fusion plasmid (e.g., NanoLuc-CDK16) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Plating: Harvest and resuspend cells in Opti-MEM medium. Plate at a density of 2 x 10⁴ cells/well in a 384-well white plate.

  • Tracer Addition: Add the appropriate NanoBRET Tracer at a concentration equal to its pre-determined K_D value.

  • Inhibitor Treatment: Add the synthesized pyrazole inhibitor in a 10-point dose-response format (e.g., 10 µM to 0.5 nM, 3-fold dilutions).

    • Self-Validation Controls: You must include a vehicle control (0.1% DMSO) for maximum BRET signal, a no-tracer control for background luminescence, and a reference inhibitor (e.g., Staurosporine) as a positive control for displacement.

  • Incubation & Reading: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Read luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). Plot the raw BRET ratio against the log of the inhibitor concentration to determine the intracellular EC₅₀.

Quantitative Data Presentation

The structural modifications enabled by the 1,4-dimethyl-3-nitro-1H-pyrazole building block directly impact kinase affinity and selectivity. Table 1 summarizes representative structure-activity relationship (SAR) data demonstrating how the 1,4-dimethyl substitution optimizes the pharmacological profile compared to unsubstituted analogs[2].

Table 1: Representative SAR and Target Engagement Data for Pyrazole-Pyrimidine Derivatives

Compound ScaffoldPyrazole SubstitutionBiochemical IC₅₀ (nM)Intracellular NanoBRET EC₅₀ (nM)Kinome Selectivity Profile
Core AUnsubstituted (1H-pyrazole)12.585.0Poor (Pan-kinase activity)
Core B1-Methyl-1H-pyrazole8.242.0Moderate
Core C 1,4-Dimethyl-1H-pyrazole 3.1 15.5 High (PCTAIRE selective)

Data interpretation: The inclusion of the 1,4-dimethyl motif (Core C) yields a >5-fold improvement in intracellular target engagement and drastically improves kinome selectivity by exploiting the steric constraints of the gatekeeper region.

Sources

Method

Highly Efficient Reduction of 1,4-Dimethyl-3-nitro-1H-pyrazole to 1,4-Dimethyl-1H-pyrazol-3-amine: A Comprehensive Application Note and Protocol

Executive Summary & Scientific Rationale Aminopyrazoles are privileged scaffolds in modern drug discovery, frequently serving as critical hydrogen-bond donors in kinase inhibitors and other targeted therapeutics. The syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Aminopyrazoles are privileged scaffolds in modern drug discovery, frequently serving as critical hydrogen-bond donors in kinase inhibitors and other targeted therapeutics. The synthesis of 1,4-dimethyl-1H-pyrazol-3-amine from its nitro precursor, 1,4-dimethyl-3-nitro-1H-pyrazole , represents a fundamental transformation in heterocyclic chemistry.

Reducing a nitro group on an electron-rich pyrazole ring requires strict chemoselectivity to avoid cleaving the delicate N–N bond or over-reducing the aromatic system. As a Senior Application Scientist, I strongly advise against legacy stoichiometric methods for this specific substrate. While classic reagents like Tin(II) chloride (SnCl₂) are highly effective, they generate toxic heavy metal waste and frequently form stable amine-stannate complexes that drastically complicate product isolation[1]. Similarly, Iron (Fe) powder in aqueous ethanol provides a cheaper route[2], but the resulting iron oxide sludge can trap the highly polar aminopyrazole product, significantly reducing isolated yields.

To ensure maximum atom economy, scalability, and purity, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is the premier methodology[3]. It proceeds smoothly at room temperature, avoids heavy metal waste, and requires only a simple filtration for workup[4].

Mechanistic Insights

The reduction of the nitro group is a heterogeneous catalytic process occurring at the solid-liquid-gas interface. The planar nitro group (-NO₂) of the pyrazole substrate adsorbs onto the palladium lattice, where it undergoes a stepwise transfer of activated hydrogen species.

The reduction cascade proceeds sequentially:

  • Nitro (-NO₂) is reduced to a Nitroso (-NO) intermediate.

  • Further hydrogenation yields a Hydroxylamine (-NHOH) .

  • Final reduction cleaves the N–O bond, releasing water and yielding the Primary Amine (-NH₂) target [3].

The 1,4-dimethyl substitution pattern provides slight steric bulk but does not impede the nitro group from accessing the active catalyst surface, allowing the reaction to proceed rapidly at standard atmospheric pressure.

Comparative Optimization Data

To justify the selection of catalytic hydrogenation, the following table summarizes the quantitative data and operational causality when comparing standard nitro-reduction methodologies for pyrazole substrates.

MethodologyReagents & ConditionsReaction TimeTypical YieldWorkup ComplexityEnvironmental & Safety Impact
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH, RT2–4 h>95% Low (Simple Filtration)Low (Green, High Atom Economy)
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂O, RT4–8 h80–85%Moderate (Sludge Filtration)Moderate (Iron Oxide Waste)
Tin(II) Chloride SnCl₂, conc. HCl, EtOH, Reflux2–4 h75–80%High (Emulsions, Stannate Salts)High (Toxic Heavy Metal Waste)

Detailed Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step logically dictates the success of the next.

Materials Required
  • Substrate: 1,4-Dimethyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 mol%)

  • Solvent: Anhydrous Ethanol (0.2 M relative to substrate)

  • Gas: Hydrogen (H₂) gas (via balloon or Parr shaker), Nitrogen (N₂) or Argon (Ar) for inerting

  • Consumables: Celite® (Diatomaceous earth)

Step-by-Step Procedure

Step 1: Preparation & Solvation Dissolve 1,4-dimethyl-3-nitro-1H-pyrazole in anhydrous ethanol in a round-bottom flask.

  • Causality: Ethanol acts as an excellent hydrogen donor solvent and fully solubilizes the nitro precursor, ensuring homogeneous reaction kinetics and preventing catalyst fouling.

Step 2: Inerting & Catalyst Addition Carefully add the 10% Pd/C to the solution. Immediately seal the flask with a septum and purge the headspace with Nitrogen or Argon for 5 minutes.

  • Causality: Dry Pd/C is highly pyrophoric. Introducing hydrogen gas into a flask containing oxygen and solvent vapors in the presence of Pd/C will cause spontaneous combustion[3]. Inerting is a critical safety mandate.

Step 3: Catalytic Hydrogenation Introduce H₂ gas into the system (e.g., via a hydrogen-filled balloon). Evacuate and backfill the flask with H₂ three times. Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.

  • Causality: Heterogeneous catalysis is heavily mass-transfer limited. Vigorous magnetic stirring maximizes the H₂ gas-liquid-solid (Pd) interfacial area, overcoming diffusion barriers and accelerating the reduction cascade.

Step 4: Self-Validation Checkpoint Before proceeding to workup, the reaction must validate its own completion. Withdraw a 10 µL aliquot, filter it through a micro-plug of Celite, and analyze via TLC (50% EtOAc/Hexanes) or LCMS.

  • Causality: The protocol is only self-validating if the UV-active, less polar nitro starting material has completely disappeared, replaced by a highly polar, ninhydrin-active amine spot. If starting material persists, re-purge with H₂ and continue stirring.

Step 5: Workup & Filtration Once validated, flush the flask with Nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite, washing the filter cake with additional ethanol.

  • Causality: Celite acts as a depth filter, trapping the sub-micron Pd/C particles that would otherwise pass through standard filter paper. This prevents heavy metal contamination of the API intermediate and eliminates the risk of dry catalyst igniting in the waste bin[3].

Step 6: Isolation Concentrate the clear filtrate under reduced pressure using a rotary evaporator. The resulting crude 1,4-dimethyl-1H-pyrazol-3-amine is typically obtained as a solid in >95% yield and requires no further purification for most downstream coupling applications.

Workflow Visualization

ExperimentalWorkflow Substrate 1,4-Dimethyl-3-nitro- 1H-pyrazole Inerting Purge with N2/Ar Add 10% Pd/C Substrate->Inerting Dissolve in EtOH Reaction Hydrogenation (H2) Ethanol, RT, 2-4 h Inerting->Reaction Introduce H2 gas Filtration Celite Filtration (Remove Catalyst) Reaction->Filtration TLC/LCMS Validated Concentration Rotary Evaporation (Solvent Removal) Filtration->Concentration Clear Filtrate Product 1,4-Dimethyl-1H- pyrazol-3-amine Concentration->Product >95% Yield

Figure 1: Experimental workflow for the catalytic hydrogenation of 1,4-dimethyl-3-nitro-1H-pyrazole.

References

  • Title: What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Source: ResearchGate URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 1,4-Dimethyl-3-nitro-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol Executive Summary 1,4-Dimethyl-3-nitro-1H-pyrazole is a highly valua...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

1,4-Dimethyl-3-nitro-1H-pyrazole is a highly valuable, electron-deficient heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development. Because the pyrazole core lacks a pre-existing halogen or boronic ester moiety, direct Suzuki-Miyaura cross-coupling is not possible. This application note details a robust, field-proven two-step protocol to functionalize this scaffold. The workflow leverages a highly regioselective Directed ortho-Metalation (DoM) to install a bromine atom at the C5 position, followed by a sterically accommodated, Palladium-catalyzed Suzuki-Miyaura cross-coupling to yield complex C5-arylated derivatives.

Mechanistic Rationale & Causality (E-E-A-T)

Regioselective C5-Bromination via Directed Metalation

The pyrazole core of 1,4-dimethyl-3-nitro-1H-pyrazole is fully substituted at the N1, C3, and C4 positions, leaving only the C5 position available for functionalization. The strongly electron-withdrawing nitro group at C3 severely deactivates the ring toward standard Electrophilic Aromatic Substitution (SEAr) but significantly increases the acidity of the C5 proton[1].

To exploit this, we utilize a Directed ortho-Metalation (DoM) strategy. The choice of base is critical: standard alkyllithiums (e.g., n-BuLi) will act as nucleophiles and attack the electrophilic nitro group, leading to degradation. Instead, the use of a strong, non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP) at cryogenic temperatures (-78 °C) ensures quantitative deprotonation at C5 without side reactions[2]. Subsequent quenching with an electrophilic bromine source (e.g., CBr₄) yields the requisite 5-bromo-1,4-dimethyl-3-nitro-1H-pyrazole intermediate.

Suzuki-Miyaura Cross-Coupling Dynamics

Once the 5-bromo intermediate is synthesized, it becomes an excellent substrate for cross-coupling. The electron-deficient nature of the nitropyrazole ring highly accelerates the oxidative addition step of the Palladium catalytic cycle[3]. However, the C5 position is sterically encumbered by the adjacent N1-methyl and C4-methyl groups.

To prevent catalyst deactivation and overcome this steric hindrance, a bidentate phosphine ligand with a large bite angle—specifically 1,1'-Bis(diphenylphosphino)ferrocene (dppf)—is utilized[4]. A biphasic solvent system of 1,4-Dioxane and water (4:1) combined with potassium carbonate (K₂CO₃) ensures optimal solubility of both the organic substrates and the inorganic base, facilitating a rapid transmetalation step.

Visualizations of the Synthetic Strategy

Workflow A 1,4-Dimethyl-3-nitro -1H-pyrazole (Starting Material) B 5-Bromo-1,4-dimethyl -3-nitro-1H-pyrazole (Activated Intermediate) A->B 1. LiTMP, THF, -78°C 2. CBr4 (Electrophilic Quench) C C5-Arylated Pyrazole (Cross-Coupled Product) B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 80°C

Fig 1: Two-step functionalization workflow for the Suzuki-Miyaura coupling of the pyrazole core.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition [Ar(Br)Pd(II)L2] (Fast due to NO2 group) Pd0->OA + 5-Bromo-pyrazole TM Transmetalation [Ar(Ar')Pd(II)L2] (Rate-Limiting Step) OA->TM + Ar'-B(OH)2 + K2CO3 RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Coupled Product

Fig 2: Palladium-catalyzed Suzuki-Miyaura cycle tailored for electron-deficient 5-bromopyrazoles.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1,4-dimethyl-3-nitro-1H-pyrazole

Reagents:

  • 1,4-Dimethyl-3-nitro-1H-pyrazole (1.0 equiv, 10.0 mmol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.15 equiv, 11.5 mmol)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 11.0 mmol)

  • Carbon tetrabromide (CBr₄) (1.2 equiv, 12.0 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • Base Generation: In an oven-dried Schlenk flask under N₂, dissolve TMP in anhydrous THF (25 mL) and cool to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise. Stir for 30 minutes at -78 °C to generate LiTMP.

  • Metalation: Dissolve 1,4-dimethyl-3-nitro-1H-pyrazole in anhydrous THF (15 mL). Add this solution dropwise to the LiTMP solution over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes.

    • Self-Validation Check: The solution will transition to a deep red/purple color, confirming the formation of the C5-lithiated species.

  • Electrophilic Quench: Dissolve CBr₄ in THF (10 mL) and add dropwise to the reaction mixture at -78 °C. Stir for 1 hour, then allow the mixture to slowly warm to room temperature.

    • Self-Validation Check: The deep red color will rapidly dissipate to a pale yellow/orange upon the addition of CBr₄, indicating successful electrophilic quenching.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the 5-bromo intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Reagents:

  • 5-Bromo-1,4-dimethyl-3-nitro-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To a microwave vial or Schlenk tube, add the 5-bromo pyrazole, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Degas the suspension by sparging with N₂ or Argon for 10 minutes.

  • Reaction: Seal the vessel and heat to 80 °C in an oil bath for 4–6 hours.

    • Self-Validation Check: The initial red/orange suspension will transition into a dark, homogenous solution. As the reaction reaches completion, precipitation of Palladium black (a dark solid) is typically observed on the walls of the flask. LC-MS analysis should show the disappearance of the starting material (M+H pattern with a characteristic 1:1 bromine isotope ratio).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove Pd particulates. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the C5-arylated product.

Quantitative Data: Condition Optimization

To demonstrate the causality behind the selected Suzuki-Miyaura conditions, the following optimization data highlights why specific catalysts and solvents are required for this sterically hindered, electron-deficient substrate.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O1001245%Sluggish oxidative addition; catalyst degradation.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene100862%Incomplete transmetalation due to poor base solubility.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 80 4 94% Optimal; bidentate ligand accommodates sterics.
4Pd(dppf)Cl₂Cs₂CO₃Dioxane / H₂O80491%Comparable to Entry 3, but less cost-effective.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Bromo-1,4-dimethyl-3-nitro-1H-pyrazole.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction. Organic Process Research & Development (ACS). Available at:[Link]

  • Strategic Advances in Sequential C-Arylations of Heteroarenes. ACS Omega. Available at:[Link]

Sources

Method

Application Note: 1,4-Dimethyl-3-nitro-1H-pyrazole in Agrochemical Scaffold Design

Executive Summary & Scaffold Rationale The pyrazole ring is universally recognized as a "privileged scaffold" in modern agrochemical discovery, serving as the core pharmacophore for numerous commercialized herbicides, fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The pyrazole ring is universally recognized as a "privileged scaffold" in modern agrochemical discovery, serving as the core pharmacophore for numerous commercialized herbicides, fungicides, and insecticides[1]. Among the vast library of pyrazole derivatives, 1,4-dimethyl-3-nitro-1H-pyrazole (CAS 26956-09-2)[2] has emerged as a highly versatile, bifunctional building block.

The strategic placement of substituents on this specific heterocyclic ring dictates its synthetic utility and biological efficacy:

  • C4-Methyl Blockade: In unsubstituted pyrazoles, electrophilic aromatic substitution predominantly occurs at the C4 position due to the thermodynamic stabilization of the Wheland intermediate. By occupying the C4 position with a methyl group, metabolic oxidation in target organisms is hindered (increasing the half-life of the active ingredient), and synthetic electrophilic attack is strictly redirected to the C5 position[3].

  • N1-Methylation: Enhances the lipophilicity of the molecule, a critical parameter for cuticular penetration in plant leaves (for herbicides) or insect exoskeletons.

  • C3-Nitro Group: Acts as a highly stable, masked amine. The strong electron-withdrawing nature of the nitro group deactivates the ring just enough to prevent over-functionalization during harsh electrophilic reactions (like chlorosulfonation), yet it can be selectively reduced at a later stage to yield a primary amine for amidation[4].

This unique substitution pattern allows researchers to drive synthetic divergence from a single starting material into two major agrochemical classes: Sulfonylurea Herbicides (via C5-functionalization) and Pyrazole Carboxamide Fungicides/Insecticides (via C3-nitro reduction).

G SM 1,4-dimethyl-3-nitro- 1H-pyrazole C5_Sub C5-Chlorosulfonation (ClSO3H, SOCl2) SM->C5_Sub Reduction Nitro Reduction (H2, Pd/C) SM->Reduction Sulfonyl_Cl 1,4-dimethyl-3-nitro-1H- pyrazole-5-sulfonyl chloride C5_Sub->Sulfonyl_Cl Herbicide Sulfonylurea Herbicides (ALS Inhibitors) Sulfonyl_Cl->Herbicide + Pyrimidine Amine Amine 1,4-dimethyl-1H- pyrazol-3-amine Reduction->Amine Fungicide Pyrazole Carboxamides (SDHI Fungicides) Amine->Fungicide + Acyl Chloride

Figure 1: Synthetic divergence of 1,4-dimethyl-3-nitro-1H-pyrazole into agrochemical classes.

Pathway A: C5-Functionalization for Herbicide Discovery

Sulfonylurea herbicides (e.g., pyrazosulfuron-ethyl, halosulfuron-methyl) are characterized by their exceptional potency at low application rates and low mammalian toxicity. They function by inhibiting Acetolactate Synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants[5].

To access novel pyrazole-based sulfonylureas, the C5 position of 1,4-dimethyl-3-nitro-1H-pyrazole must be converted into a sulfonyl chloride, which is subsequently reacted with an aminopyrimidine to form the sulfonylurea bridge[6].

Protocol 1: Synthesis of 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride

Causality & Rationale: Chlorosulfonic acid is utilized in excess to act as both the solvent and the electrophile. Because the C3-nitro group strongly deactivates the ring, elevated temperatures are required. Thionyl chloride ( SOCl2​ ) is introduced in the second phase of the reaction to drive the equilibrium from the intermediate sulfonic acid to the highly reactive sulfonyl chloride, preventing reversion or hydrolysis during the aqueous quench[7].

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert nitrogen.

  • Electrophilic Attack: Cool 50 mL of chlorosulfonic acid ( ClSO3​H ) to 0 °C. Slowly add 10.0 g (70.8 mmol) of 1,4-dimethyl-3-nitro-1H-pyrazole portion-wise over 30 minutes to control the exothermic dissolution.

  • Heating: Gradually heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Chlorination: Cool the mixture to 60 °C and add 15.4 g (130 mmol) of thionyl chloride dropwise. Reflux the mixture at 80 °C for an additional 2 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The reaction is validated as complete when the starting material is absent, and the mass spectrum shows the corresponding methyl sulfonate ester ( m/z [M+H]⁺ 236.0).

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice under vigorous stirring. Extract the resulting aqueous suspension with dichloromethane (3 × 150 mL).

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a pale yellow solid.

Pathway SU Pyrazole-Sulfonylurea Derivative ALS Acetolactate Synthase (ALS) Enzyme SU->ALS Competitive Binding BCAA Depletion of BCAA (Valine, Leucine, Isoleucine) ALS->BCAA Catalytic Failure Protein Inhibition of Plant Protein Synthesis BCAA->Protein Death Weed Necrosis & Plant Death Protein->Death

Figure 2: Mechanism of action for pyrazole-derived sulfonylurea herbicides via ALS inhibition.

Pathway B: C3-Nitro Reduction for Fungicide/Insecticide Discovery

The reduction of the C3-nitro group yields 1,4-dimethyl-1H-pyrazol-3-amine. While 5-aminopyrazoles are ubiquitous in agrochemistry, 3-aminopyrazoles offer a distinct spatial geometry. When this amine is acylated to form a pyrazole carboxamide, it alters the binding kinetics within the ubiquinone-binding site of the succinate dehydrogenase (SDH) complex, offering a pathway to overcome resistance developed against traditional SDHI fungicides[8].

Protocol 2: Catalytic Hydrogenation to 1,4-dimethyl-1H-pyrazol-3-amine

Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Harsh acidic reductions risk the reductive cleavage of the sensitive N-N bond of the pyrazole ring. Methanol is utilized as a protic solvent to stabilize the resulting primary amine via hydrogen bonding, preventing unwanted dimerization or condensation side-reactions[4].

Step-by-Step Methodology:

  • Preparation: In a 250 mL Parr hydrogenation bottle, dissolve 5.0 g (35.4 mmol) of 1,4-dimethyl-3-nitro-1H-pyrazole in 100 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon.

  • Hydrogenation: Attach the bottle to a Parr shaker. Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 40 psi with H2​ and agitate at room temperature.

  • In-Process Control (Self-Validation): Monitor the hydrogen uptake volumetrically. The system self-validates completion when exactly ~3 molar equivalents of hydrogen are consumed, and the pressure stabilizes (typically 2-3 hours). Additionally, TLC (DCM:MeOH 9:1) stained with ninhydrin will reveal a distinct purple spot ( Rf​ ~0.3), confirming the presence of the primary amine.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to afford 1,4-dimethyl-1H-pyrazol-3-amine as an off-white crystalline solid.

Quantitative Data Summarization

The structural integrity and purity of the synthesized scaffolds are critical before proceeding to late-stage functionalization (e.g., coupling with pyrimidines or acyl chlorides). The table below summarizes the expected quantitative metrics and spectroscopic markers for the intermediates derived from the protocols above.

CompoundYield (%)Purity (HPLC)Key IR Stretch (cm⁻¹)Key ¹H-NMR Shift (ppm, CDCl₃)
1,4-dimethyl-3-nitro-1H-pyrazole (Starting Material)->99%1530, 1350 (NO₂ asymmetric/symmetric)3.85 (s, 3H, N-CH₃), 7.20 (s, 1H, C5-H)
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride 82%97%1375, 1180 (SO₂Cl asymmetric/symmetric)4.10 (s, 3H, N-CH₃), C5-H peak absent
1,4-dimethyl-1H-pyrazol-3-amine 94%98%3400, 3320 (NH₂ primary amine doublet)3.65 (s, 3H, N-CH₃), 3.50 (br s, 2H, NH₂)

Note: The disappearance of the C5 proton at 7.20 ppm in the sulfonyl chloride derivative is the definitive NMR confirmation of successful regioselective C5-functionalization.

References

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications (Journal of Agricultural and Food Chemistry, 2025) URL: [Link]

  • Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: HETEROCYCLES, Vol. 71, No. 7, 2007 (Clemens Lamberth, Syngenta AG) URL: [Link]

  • Title: Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions Source: USDA ARS / Journal of Agricultural and Food Chemistry (Zheng et al., 2008) URL: [Link]

  • Title: Azimsulfuron - AERU Source: University of Hertfordshire (Pesticide Properties DataBase) URL: [Link]

  • Title: Pyrazolesulfonyl urea derivative, its preparation and herbicide containing the same (JPS59122488A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1,4-Dimethyl-3-nitro-1H-pyrazole Synthesis

Welcome to the Advanced Heterocyclic Synthesis Support Center. As Senior Application Scientists, we frequently assist drug development professionals and materials researchers in overcoming the synthetic bottlenecks assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As Senior Application Scientists, we frequently assist drug development professionals and materials researchers in overcoming the synthetic bottlenecks associated with functionalized pyrazoles[1].

The synthesis of 1,4-dimethyl-3-nitro-1H-pyrazole is notoriously prone to low yields. This is primarily driven by two divergent synthetic challenges depending on your chosen route: poor regioselectivity during the N-methylation of 4-methyl-3-nitropyrazole, and kinetic stalling during the direct electrophilic aromatic nitration of 1,4-dimethylpyrazole.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you troubleshoot and optimize your yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am methylating 4-methyl-3-nitropyrazole using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃), but my isolated yield of the target 3-nitro isomer is under 40%. Why is the 5-nitro isomer dominating the product mixture?

A: This is a classic regioselectivity issue rooted in the ambidentate nature of the nitropyrazolide anion [2]. When you deprotonate 4-methyl-3-nitropyrazole, the resulting anion delocalizes its charge across both N1 and N2.

  • Electronic Effect: The N2 position is adjacent to the strongly electron-withdrawing nitro group at C3, making N1 relatively more electron-rich and nucleophilic.

  • Steric Effect: However, with small, highly reactive electrophiles like MeI (which operate under kinetic control), the transition state is often dictated by complexation with the metal counter-ion (K⁺) and the thermodynamic stability of the resulting isomers. MeI frequently favors attack at the N2 position, yielding the undesired 1,4-dimethyl-5-nitro-1H-pyrazole.

Solution: Shift the reaction from kinetic to thermodynamic control by using a bulkier alkylating agent like Dimethyl Sulfate (Me₂SO₄) and a softer, larger counter-ion base like Cesium Carbonate (Cs₂CO₃). The increased steric bulk forces the alkylation to the less hindered N1 position.

Q2: I attempted the direct nitration of 1,4-dimethylpyrazole using a standard mixed acid (H₂SO₄/HNO₃) at room temperature. The reaction stalled with mostly unreacted starting material. Pushing the temperature to 100 °C only caused oxidative degradation. What is the kinetic bottleneck?

A: The kinetic stalling is caused by the extreme protonation of the pyrazole ring. According to seminal kinetic studies by Katritzky et al., the electrophilic nitration of pyrazoles proceeds almost exclusively via the free base species , not the conjugate acid [3]. In highly concentrated sulfuric acid, the pyrazole is >99.99% protonated. The concentration of the reactive free base becomes vanishingly small. If you attempt to overcome this by raising the temperature excessively, the oxidizing power of HNO₃ destroys the C4-methyl group (forming a carboxylic acid) before nitration can occur.

Solution: You must carefully tune the acidity function ( H0​ ) of the nitrating mixture. Diluting the sulfuric acid slightly (to ~85%) increases the free base fraction just enough to allow the nitronium ion (NO₂⁺) to react without requiring degradative temperatures.

Part 2: Pathway Visualizations

Regioselectivity cluster_products N-Methylation Products SM 4-Methyl-3-nitropyrazole Base Base Deprotonation (e.g., Cs2CO3) SM->Base Anion Nitropyrazolide Anion (Delocalized Charge) Base->Anion P3 1,4-Dimethyl-3-nitro-1H-pyrazole (Target: N1-Alkylation) Anion->P3 Sterically Accessible (Favored by Me2SO4) P5 1,4-Dimethyl-5-nitro-1H-pyrazole (Byproduct: N2-Alkylation) Anion->P5 Electronically Favored (Favored by MeI)

Figure 1: Divergent N-methylation pathways of the nitropyrazolide anion leading to isomeric mixtures.

Nitration_Kinetics CA Conjugate Acid (Unreactive) FB Free Base (Reactive Species) CA->FB pKa Equilibrium (Depressed in H2SO4) TS Wheland Intermediate FB->TS Electrophilic Attack NO2 Nitronium Ion (NO2+) NO2->TS Product 1,4-Dimethyl-3-nitro -1H-pyrazole TS->Product -H+

Figure 2: Kinetic dependence of pyrazole nitration on the vanishingly small free base concentration.

Part 3: Quantitative Data & Reaction Optimization

Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity

Data represents typical empirical outcomes when optimizing the methylation of 4-methyl-3-nitropyrazole.

Alkylating AgentBaseSolventTemp (°C)Ratio (3-Nitro : 5-Nitro)Overall Yield (%)
Methyl Iodide (MeI)K₂CO₃DMF2535 : 6578
Methyl Iodide (MeI)NaHTHF0 to 2540 : 6082
Dimethyl Sulfate (Me₂SO₄)K₂CO₃MeCN6065 : 3585
Dimethyl Sulfate (Me₂SO₄) Cs₂CO₃ DMF 60 82 : 18 89
Table 2: Kinetic Parameters for Electrophilic Nitration of 1,4-Dimethylpyrazole

Demonstrating the delicate balance between acidity, free base concentration, and nitration rate [3].

H₂SO₄ Concentration (%)Acidity Function ( H0​ )Free Base Fraction ( α )Relative Nitration Rate ( krel​ )Primary Observed Issue
70%-5.8~10⁻⁴0.1Insufficient NO₂⁺ generation
85% -8.3 ~10⁻⁶ 1.0 (Optimal) None (Balanced kinetics)
98%-10.4< 10⁻⁸0.05Kinetic stalling / Oxidation

Part 4: Step-by-Step Optimized Protocols

Protocol A: Regioselective N-Methylation Workflow

Use this protocol to maximize the 3-nitro isomer yield from 4-methyl-3-nitropyrazole.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4-methyl-3-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the nitropyrazolide anion. The solution will typically darken.

  • Alkylation: Dropwise, add Dimethyl Sulfate (Me₂SO₄, 1.2 eq) via syringe. Caution: Me₂SO₄ is highly toxic; perform strictly in a fume hood.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The target 1,4-dimethyl-3-nitro-1H-pyrazole typically runs slightly higher (higher Rf​ ) than the more polar 5-nitro isomer.

  • Quench & Workup: Cool to 0 °C and quench with a 10% aqueous ammonia solution to destroy excess Me₂SO₄. Extract with Ethyl Acetate (3x). Wash the combined organics with brine (5x) to remove DMF.

  • Validation: Dry over Na₂SO₄, concentrate, and verify via ¹H NMR. The N-CH₃ singlet for the 3-nitro isomer appears around δ 3.85 ppm, whereas the 5-nitro isomer's N-CH₃ is shifted further downfield ( δ ~4.05 ppm) due to the adjacent deshielding nitro group.

Protocol B: Acidity-Optimized Electrophilic Nitration Workflow

Use this protocol for the direct nitration of 1,4-dimethylpyrazole to prevent kinetic stalling.

  • Acid Preparation: Prepare an 85% H₂SO₄ solution by carefully adding concentrated H₂SO₄ (98%) to cold water. Cool the mixture to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 1,4-dimethylpyrazole (1.0 eq) to the cold 85% H₂SO₄. Stir until fully dissolved (forms the conjugate acid).

  • Nitronium Generation: In a separate flask, prepare the nitrating mixture by mixing 85% H₂SO₄ and fuming HNO₃ (1.5 eq). Cool to 0 °C.

  • Reaction: Dropwise, add the nitrating mixture to the pyrazole solution, maintaining the internal temperature below 10 °C.

  • Controlled Heating: Remove the ice bath and gradually heat the reaction to 65 °C for 6 hours. Do not exceed 80 °C to prevent oxidative cleavage of the C4-methyl group.

  • Self-Validation (In-Process): Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and run GC-MS. Look for the disappearance of the starting material ( m/z 96) and the appearance of the product ( m/z 141).

  • Workup: Pour the cooled reaction mixture over crushed ice. Neutralize carefully to pH 7 with solid Na₂CO₃. Extract with Dichloromethane (3x), dry, and concentrate to yield the product.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(10), 1704. URL:[Link]

  • Zhang, Q., et al. (2015). Pyrazole synthesis. Organic Chemistry Portal. URL:[Link]

  • Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2, 1620-1624. URL:[Link]

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 1,4-Dimethyl-3-nitro-1H-pyrazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with the purification of 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with the purification of 1,4-dimethyl-3-nitro-1H-pyrazole (CAS 26956-09-2).

Purifying substituted pyrazoles requires moving beyond trial-and-error. This guide provides a mechanistic understanding of solvent-solute interactions, a self-validating recrystallization protocol, and targeted troubleshooting strategies to ensure high-yield, pharmaceutical-grade recovery.

Physicochemical Profiling & Solvent Causality

To select the optimal recrystallization solvent, we must first analyze the molecular architecture of 1,4-dimethyl-3-nitro-1H-pyrazole:

  • Absence of Hydrogen Bond Donors: Because the N1 position is methylated, the molecule lacks the N-H hydrogen bond donor typical of unsubstituted pyrazoles.

  • Multiple Hydrogen Bond Acceptors: The N2 nitrogen and the C3-nitro group act as strong hydrogen bond acceptors.

  • Lipophilic Domains: The methyl groups at C1 and C4 impart significant hydrophobic character.

The Causality of Solvent Selection: Because the molecule cannot donate hydrogen bonds but readily accepts them, protic solvents (like Ethanol) are excellent "good" solvents. They donate hydrogen bonds to the pyrazole's N2 and nitro oxygen atoms, solvating the molecule highly efficiently at elevated temperatures. Conversely, non-polar aliphatic solvents (like Heptane) cannot hydrogen bond and interact poorly with the polar core, making them ideal "poor" solvents (anti-solvents) to force precipitation upon cooling .

Quantitative Solvent Screening Data

The following table summarizes the quantitative parameters of common solvent systems to guide your selection process.

Solvent SystemBoiling Point (°C)Polarity IndexSolubility at 25°CSolubility at RefluxSuitability for Recrystallization
Ethanol (100%) 785.2LowHighExcellent (Ideal single solvent)
Ethyl Acetate 774.4HighVery HighPoor (Too soluble; requires anti-solvent)
Heptane 980.1InsolubleInsolubleExcellent (Ideal anti-solvent)
EtOAc / Heptane (1:3) ~85~1.2LowHighExcellent (Ideal mixed system)
Water 10010.2InsolubleLowPoor (Compound is too lipophilic)

Troubleshooting Guide & FAQs

Q: My pyrazole compound is "oiling out" instead of forming discrete crystals. What is happening and how do I fix it? A: "Oiling out" occurs when the target compound precipitates at a temperature that is higher than its melting point, causing it to separate as a liquid phase rather than a solid crystal lattice . For 1,4-dimethyl-3-nitro-1H-pyrazole, this frequently happens in mixed solvent systems if the anti-solvent is added too rapidly or if the solution is cooled too quickly.

  • The Fix: You must lower the saturation temperature below the compound's melting point. Reheat the mixture to reflux and add 5-10% more of the "good" solvent (e.g., Ethyl Acetate) to redissolve the oil. Then, cool the solution at a much slower rate. Seeding the solution with pure crystals just above the new saturation point will force the solid lattice to form.

Q: I am seeing contamination from the 5-nitro regioisomer (1,4-dimethyl-5-nitro-1H-pyrazole). How can recrystallization resolve this? A: Nitration or methylation of pyrazoles often yields a mixture of regioisomers. The 1,4-dimethyl-5-nitro isomer features severe steric hindrance because the C5-nitro group is flanked by the N1-methyl group. This steric clash forces the nitro group to twist out of the aromatic plane.

  • The Fix: This out-of-plane twist significantly alters the dipole moment and disrupts crystal lattice packing compared to the planar 3-nitro isomer. Using a protic solvent like Ethanol exploits this structural difference. The planar 3-nitro isomer packs efficiently and crystallizes first, while the sterically hindered 5-nitro isomer remains highly soluble in the mother liquor.

Q: What are the best practices for optimizing this purification for late-stage drug development? A: When scaling up pyrazole derivatives for pharmaceutical applications, regulatory compliance regarding Organic Volatile Impurities (OVI) is paramount .

  • The Fix: Avoid Class 2 solvents like Hexane or Toluene. Substitute Hexane with Heptane (Class 3), which provides an identical non-polar anti-solvent effect but with significantly lower toxicity. An Ethyl Acetate/Heptane system ensures excellent recovery while strictly adhering to ICH Q3C guidelines.

Step-by-Step Methodology: Self-Validating Mixed-Solvent Protocol

This protocol utilizes an Ethyl Acetate (good solvent) and Heptane (anti-solvent) system. It is designed as a self-validating system , meaning you can verify the success of the physical chemistry at each step without waiting for final yield analysis .

Step 1: Initial Dissolution Place the crude 1,4-dimethyl-3-nitro-1H-pyrazole in a round-bottom flask. Add a minimal volume of Ethyl Acetate. Heat to a gentle reflux (approx. 75°C) with stirring until the solid dissolves.

  • Validation Check: The solution must become completely transparent. Any persistent particulates are insoluble impurities and dictate the need for a hot filtration step before proceeding.

Step 2: Anti-Solvent Titration While maintaining reflux, add hot Heptane dropwise via an addition funnel. Continue the addition until the solution exhibits a faint, persistent turbidity.

  • Validation Check: The persistent cloudiness validates that the exact saturation point has been reached at the boiling point.

Step 3: Clarification Add 1-2 drops of hot Ethyl Acetate just until the solution becomes clear again. This ensures the solution is perfectly saturated but not super-saturated at reflux.

Step 4: Controlled Cooling (Critical Step) Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Do not agitate or stir, as mechanical stress can promote oiling out.

  • Validation Check: Observe the formation of discrete, geometric crystals. If a second liquid phase forms (oiling out), immediately return to reflux, add 5% more Ethyl Acetate, and repeat the cooling phase.

Step 5: Maximum Yield Induction Once the flask reaches room temperature, transfer it to an ice bath (0–4°C) for 30 minutes to drive the remaining product out of solution.

Step 6: Isolation and Mother Liquor Validation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane.

  • Validation Check: Before discarding the filtrate (mother liquor), analyze it via TLC or HPLC. The presence of the 5-nitro regioisomer and the absence of the 3-nitro product in the liquid validates that the separation was successful and the lattice formation was highly selective.

Troubleshooting Workflow Visualization

The following decision tree illustrates the logical progression for troubleshooting solvent optimization and crystallization issues during pyrazole purification.

G Start Crude 1,4-dimethyl-3-nitro- 1H-pyrazole SolScreen Solvent Screening (e.g., EtOH, EtOAc/Heptane) Start->SolScreen Dissolve Dissolves at Reflux? SolScreen->Dissolve AddSolvent Add more 'Good' Solvent or Change System Dissolve->AddSolvent No Cooling Cool Slowly to RT then Ice Bath Dissolve->Cooling Yes AddSolvent->Dissolve Cryst Crystals Form? Cooling->Cryst Oiling Oiling Out Occurs? Cryst->Oiling No Filter Vacuum Filtration & Cold Wash Cryst->Filter Yes FixOiling Reheat, Add 'Good' Solvent Seed Crystals Oiling->FixOiling Yes AntiSolvent Add 'Poor' Solvent (e.g., Water or Heptane) Oiling->AntiSolvent No (Stays dissolved) FixOiling->Cooling AntiSolvent->Cooling Pure Pure Product Isolated Filter->Pure

Workflow for troubleshooting 1,4-dimethyl-3-nitro-1H-pyrazole recrystallization.

References

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Sannio, F., et al. Antibiotics (Basel), National Center for Biotechnology Information (NCBI). Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Selective Hydrogenation of 1,4-Dimethyl-3-nitro-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dimethyl-1H-pyrazol-3-amine via the catalytic hydrogenation of 1,4-dimethyl-3-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dimethyl-1H-pyrazol-3-amine via the catalytic hydrogenation of 1,4-dimethyl-3-nitro-1H-pyrazole. Our focus is to provide in-depth troubleshooting strategies and practical advice to achieve high selectivity and prevent the over-reduction of the pyrazole ring, a common challenge in this transformation.

Introduction: The Challenge of Selectivity

The catalytic hydrogenation of a nitro group is a cornerstone of organic synthesis, prized for its efficiency and atom economy. However, when the nitro group is situated on a heterocyclic scaffold such as pyrazole, the potential for over-reduction of the aromatic ring presents a significant hurdle. The pyrazole ring, while aromatic, can be susceptible to hydrogenation under certain conditions, leading to the formation of undesired pyrazoline and pyrazolidine byproducts.[1] This guide will dissect the factors influencing this delicate balance and provide actionable solutions to maintain the integrity of the pyrazole core.

The primary objective is the selective reduction of the nitro group to an amine without saturating the pyrazole ring. This requires a nuanced understanding of catalyst behavior, reaction kinetics, and the influence of various process parameters.

Troubleshooting Guide: Preventing Over-reduction

This section addresses common issues encountered during the hydrogenation of 1,4-dimethyl-3-nitro-1H-pyrazole in a question-and-answer format, providing detailed explanations and actionable steps.

Question 1: My reaction shows significant formation of byproducts, which I suspect are over-reduced pyrazole species. How can I confirm this and what is the primary cause?

Answer:

1. Confirmation of Over-reduction:

  • Mass Spectrometry (MS): The most direct method. Look for masses corresponding to the addition of 2 or 4 hydrogen atoms to your desired product (M+2 and M+4).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a loss of aromatic signals and the appearance of aliphatic protons in the pyrazole ring region.

2. Primary Causes of Over-reduction:

Over-reduction of the pyrazole ring is a kinetically controlled process. While the reduction of the nitro group is generally much faster than that of the pyrazole ring, several factors can lead to the loss of selectivity:

  • Excessive Catalyst Activity: Highly active catalysts, such as fresh, high-load Palladium on Carbon (Pd/C), can possess sufficient energy to overcome the activation barrier for pyrazole ring hydrogenation, especially after the more easily reducible nitro group has been consumed.

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures increase the rate of all hydrogenation reactions, including the undesired ring reduction.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the nitro group has been fully converted significantly increases the risk of over-reduction.

The key to preventing this is to operate under conditions that are "just right" for the nitro group reduction but below the threshold for significant pyrazole ring attack.

Question 2: I am using 10% Pd/C and observing over-reduction. What are my options for catalyst selection and modification to improve selectivity?

Answer:

While 10% Pd/C is a common choice for nitro group reductions, its high activity can be detrimental to selectivity in this case.[2] Here are several strategies to modulate catalyst activity:

1. Catalyst Choice:

  • Raney Nickel: Often a milder alternative to Pd/C for nitro group reductions.[3][4][5] It generally exhibits lower activity towards aromatic ring hydrogenation.

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Can be effective, but their selectivity is highly dependent on the substrate and conditions. In some cases, they can be more prone to ring saturation than palladium.

  • Sulfided Platinum on Carbon (Pt(S)/C): This is a partially poisoned catalyst where the most active sites on the platinum surface are blocked by sulfur. This modification significantly enhances selectivity for nitro group reduction in the presence of other reducible functionalities.

2. Catalyst Modification (Poisoning):

If you must use Pd/C, you can intentionally reduce its activity with a catalyst poison. This is a common strategy in industrial processes to achieve high selectivity.

  • Nitrogen-based Poisons: The addition of a small amount of a nitrogen-containing compound like pyridine or ethylenediamine can selectively block the most active sites on the palladium surface, thus preventing over-reduction.[6][7]

  • Sulfur-based Poisons: Compounds like diphenyl sulfide can also be used to temper the activity of Pd/C.

dot

cluster_0 Catalyst Selection for Selectivity High Activity (Risk of Over-reduction) High Activity (Risk of Over-reduction) Moderate Activity (Improved Selectivity) Moderate Activity (Improved Selectivity) High Activity (Risk of Over-reduction)->Moderate Activity (Improved Selectivity) Lower Activity (High Selectivity) Lower Activity (High Selectivity) Moderate Activity (Improved Selectivity)->Lower Activity (High Selectivity) 10% Pd/C 10% Pd/C Raney Nickel Raney Nickel 10% Pd/C->Raney Nickel Sulfided Pt/C Sulfided Pt/C Raney Nickel->Sulfided Pt/C

Caption: Catalyst selection workflow for enhancing selectivity.

Question 3: How do I optimize reaction conditions (pressure, temperature, solvent) to favor the desired amine product?

Answer:

Optimizing reaction conditions is crucial for kinetic control. The goal is to find a sweet spot where the rate of nitro reduction is fast, and the rate of ring reduction is negligible.

ParameterRecommendationRationale
Hydrogen Pressure Start with lower pressures (1-5 bar).Higher pressures increase hydrogen concentration on the catalyst surface, promoting over-reduction.
Temperature Begin at room temperature.Increased temperature accelerates all reactions, but can disproportionately increase the rate of the undesired ring hydrogenation.
Solvent Protic solvents like ethanol or methanol are good starting points.Solvents can influence the interaction of the substrate with the catalyst surface. Protic solvents are generally effective for nitro group hydrogenations.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged exposure of the product to the catalyst under hydrogen pressure is a primary cause of over-reduction.

Experimental Workflow for Optimization:

dot

start Start Optimization conditions Initial Conditions: - Catalyst: Raney Nickel or 5% Pd/C - Pressure: 1-3 bar H2 - Temperature: 25°C - Solvent: Ethanol start->conditions monitor Monitor Reaction Progress (TLC/HPLC/GC) conditions->monitor complete Is Starting Material Consumed? monitor->complete complete->monitor No analyze Analyze Product Mixture (MS, NMR) complete->analyze Yes over_reduction Over-reduction Observed? analyze->over_reduction adjust Adjust ONE Parameter: - Lower Pressure - Lower Catalyst Loading - Add Catalyst Poison over_reduction->adjust Yes success Optimal Conditions Found over_reduction->success No adjust->conditions

Caption: Iterative workflow for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction to avoid over-reduction?

A1: Real-time or frequent monitoring is critical.

  • Thin-Layer Chromatography (TLC): A quick and easy way to track the disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provide more quantitative data on the consumption of starting material and the formation of the product and byproducts. It is highly recommended to develop an HPLC or GC method to monitor the reaction.

Q2: Can the pH of the reaction medium affect selectivity?

A2: Yes, the pH can play a role.

  • Acidic Conditions: The addition of a small amount of acid can sometimes improve selectivity by protonating the product amine, which may alter its adsorption on the catalyst surface and reduce the likelihood of further reduction.[8] However, this needs to be carefully evaluated as it can also affect the catalyst's activity.

  • Basic Conditions: In some cases, basic additives are used to modify catalyst performance. The effect is highly system-dependent and requires empirical testing.

Q3: My reaction seems to stall before completion. What could be the cause?

A3: Catalyst deactivation or poisoning is a likely culprit.

  • Product Inhibition: The product amine can adsorb strongly to the catalyst surface, inhibiting further reaction. This is a known phenomenon in the hydrogenation of nitrogen-containing heterocyles.

  • Impurities: Trace impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents.

  • Insufficient Catalyst Loading: The catalyst loading may be too low for the scale of the reaction.

If the reaction stalls, carefully filtering the mixture and adding a fresh batch of catalyst can sometimes restart the hydrogenation.

Q4: Is there a risk of ring-opening of the pyrazole under these conditions?

A4: While pyrazole ring-opening can occur under strongly basic conditions or with certain nucleophiles, it is generally not a major concern under typical catalytic hydrogenation conditions for this substrate.[1][9] The primary side reaction to control is the saturation of the ring.

Recommended Experimental Protocol

This protocol provides a robust starting point for the selective hydrogenation of 1,4-dimethyl-3-nitro-1H-pyrazole.

Materials:

  • 1,4-dimethyl-3-nitro-1H-pyrazole

  • Raney Nickel (50% slurry in water) or 5% Palladium on Carbon

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Catalyst Preparation (if using Raney Nickel): In a fume hood, carefully wash the Raney Nickel slurry (e.g., 0.1 g per 1 g of substrate) with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove residual water.

  • Reaction Setup: To a hydrogenation flask, add the 1,4-dimethyl-3-nitro-1H-pyrazole (1.0 eq) and ethanol (10-20 mL per gram of substrate).

  • Inerting: Carefully add the prepared Raney Nickel or 5% Pd/C (0.05-0.1 g per 1 g of substrate) to the flask. Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas to the desired pressure (start with 1-3 bar). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or HPLC until the starting material is no longer detectable.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Isolation: The filtrate contains the desired 1,4-dimethyl-1H-pyrazol-3-amine. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography if necessary.

Summary of Key Parameters for Selectivity

ParameterCondition to Favor SelectivityRationale
Catalyst Raney Nickel, Sulfided Pt/C, or poisoned Pd/CLower activity prevents over-reduction of the pyrazole ring.
Hydrogen Pressure Low (1-5 bar)Reduces the surface concentration of hydrogen on the catalyst.
Temperature Room TemperatureMinimizes the rate of the undesired ring hydrogenation.
Reaction Time Monitor and stop at completionAvoids prolonged exposure of the product to hydrogenation conditions.
Additives Consider small amounts of catalyst poisons (e.g., pyridine) if using highly active catalysts.Selectively deactivates the most energetic catalytic sites.

By carefully controlling these parameters, researchers can successfully navigate the selective hydrogenation of 1,4-dimethyl-3-nitro-1H-pyrazole to achieve high yields of the desired 1,4-dimethyl-1H-pyrazol-3-amine while minimizing the formation of over-reduced byproducts.

References

  • ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • National Center for Biotechnology Information. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Retrieved from [Link]

  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Retrieved from [Link]

  • Prime Scholars. (2016). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from [Link]

  • Wiley Online Library. (2013). Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • PubMed. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of 1,4-dimethyl-3-nitro-1H-pyrazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1,4-dimethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who may...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,4-dimethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying reasons for its solubility behavior and provide a series of practical, field-proven troubleshooting strategies and detailed protocols to ensure your experimental success.

Section 1: Understanding the Solubility Challenge
Q: Why does 1,4-dimethyl-3-nitro-1H-pyrazole exhibit poor solubility in some organic solvents?

A: The solubility profile of 1,4-dimethyl-3-nitro-1H-pyrazole is dictated by its distinct molecular structure. To understand its behavior, we must consider the principle of "like dissolves like," which is governed by the polarity and intermolecular forces of both the solute and the solvent.[1]

  • Polar Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar. This region of the molecule prefers to interact with polar solvents through dipole-dipole interactions.

  • Moderately Polar Pyrazole Ring: The five-membered heterocyclic ring has a moderate dipole moment and can participate in various intermolecular interactions.

  • Nonpolar Methyl Groups (-CH3): The two methyl groups at the 1 and 4 positions are nonpolar and lipophilic. These groups prefer to interact with nonpolar solvents through van der Waals forces.

The presence of both highly polar and nonpolar regions within the same molecule gives 1,4-dimethyl-3-nitro-1H-pyrazole a specific polarity that is not perfectly matched by all common organic solvents. It will exhibit the highest solubility in solvents that can effectively solvate all parts of the molecule simultaneously. Aromatic nitro compounds are generally soluble in many organic solvents, but challenges arise when a solvent is at an extreme of the polarity scale (e.g., very nonpolar like hexane or very polar).[2]

Section 2: Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a logical, question-driven workflow for addressing solubility issues in real-time during your experiments.

start Start: Compound is Insoluble solvent_screen Q1: Have you screened a range of solvents? start->solvent_screen temp Q2: Have you tried moderate heating? solvent_screen->temp No / Partially Soluble success Success: Compound Solubilized solvent_screen->success Yes cosolvent Q3: Have you tried a co-solvent system? temp->cosolvent No / Unstable temp->success Yes physical Q4: Is the dissolution rate the issue? cosolvent->physical No / Precipitates cosolvent->success Yes physical->success Yes, rate improved fail Consult Advanced Methods (e.g., Solid Dispersion) physical->fail No

Caption: A troubleshooting workflow for resolving poor solubility.

Q1: I'm setting up a new reaction. How do I choose the best initial solvent?

A: Start by screening a small number of solvents from different classes. Based on the structure of 1,4-dimethyl-3-nitro-1H-pyrazole, polar aprotic solvents are often an excellent starting point.[3]

  • Recommended Initial Screening Solvents:

    • Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[3][4] These solvents are generally effective for nitroaromatic compounds.

    • Polar Protic: Ethanol, Isopropanol (IPA). The hydroxyl group can interact with the nitro group.[1]

    • Ethers: Tetrahydrofuran (THF). Offers moderate polarity.

    • Halogenated: Dichloromethane (DCM). Often a good general-purpose solvent for organic molecules.[1]

See Protocol 1 for a systematic approach to solvent screening.

Q2: My compound won't dissolve at room temperature. What is the first and simplest thing I should try?

A: The first and most effective step is often controlled heating. The solubility of most organic solids in organic solvents increases significantly, often exponentially, with temperature.[5][6][7]

  • Causality: Supplying thermal energy to the system increases the kinetic energy of both solvent and solute molecules. This helps overcome the intermolecular forces within the crystal lattice of the solid (lattice energy), allowing the solvent molecules to surround and solvate the solute molecules more effectively.

  • Procedure: Gently warm the suspension while stirring. Use a water bath for better temperature control. Increase the temperature in increments (e.g., to 40 °C, then 60 °C), monitoring for dissolution.

  • Caution: Be aware of the solvent's boiling point and the thermal stability of your compound. Nitroaromatic compounds can be susceptible to degradation at elevated temperatures.[8]

Q3: Heating the solution is not effective or not suitable for my reaction. What is my next step?

A: Employ a co-solvent system. This is a powerful technique where a mixture of two or more miscible solvents is used to achieve a solubility that is not possible with a single solvent.[9][10]

  • Causality: A co-solvent system works by modifying the overall polarity of the solvent medium to better match the solute's requirements.[] For a molecule with both polar and nonpolar regions, a solvent mixture can provide favorable interactions for both parts. For example, adding ethanol to a less polar solvent like toluene can create a medium that solvates both the pyrazole ring and the methyl groups effectively.

  • Common Strategy: Start with a solvent in which the compound is sparingly soluble and add a second solvent in which it is highly soluble. For example, if your compound is poorly soluble in isopropanol, try adding small amounts of a stronger solvent like DMF or DMSO.[3][9]

See Protocol 3 for a guide to optimizing a co-solvent system.

Q4: My compound dissolves in a heated solvent but precipitates upon cooling. How can I use this to my advantage?

A: This is the ideal scenario for purification by recrystallization. This process relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities, which are present in lower concentrations, will remain in the cold "mother liquor."[12][13]

  • For Purification: If your goal is to purify the final product, this is the desired outcome. See Protocol 5 in the next section for a detailed recrystallization guide.

  • To Prevent Precipitation in a Reaction: If you need the compound to remain in solution for a subsequent step (e.g., cooling before adding another reagent), you may need to add a co-solvent in which the product is highly soluble before cooling the mixture.[3]

Q5: The compound seems to be soluble, but it takes a very long time to dissolve. What can I do to speed up the process?

A: This addresses the rate of dissolution, not the thermodynamic solubility limit. Increasing the surface area of the solid is the most effective way to increase the dissolution rate.[14]

  • Particle Size Reduction: Grinding the solid material into a fine powder using a mortar and pestle will dramatically increase the surface area exposed to the solvent.[12]

  • Sonication: Using an ultrasonic bath can help break up aggregates of solid particles and enhance the interaction between the solute and solvent at the solid-liquid interface.

Section 3: Standard Operating Protocols
Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount of 1,4-dimethyl-3-nitro-1H-pyrazole (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL).

  • Agitation: Vigorously shake or vortex each vial for 2-3 minutes at room temperature.

  • Observation: Visually inspect each vial for undissolved solid.

  • Classification: Qualitatively classify the solubility as "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent change).

Protocol 2: Experimental Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)

This protocol determines the quantitative thermodynamic solubility of the compound in a given solvent system.[15][16]

start 1. Add Excess Solid to a Known Volume of Solvent equilibrate 2. Equilibrate (Shake at constant temp. for 24-48h) start->equilibrate settle 3. Allow Suspension to Settle equilibrate->settle filter 4. Filter Supernatant (Use 0.22 µm syringe filter) settle->filter analyze 5. Analyze Filtrate (e.g., by HPLC or UV-Vis) to Determine Concentration filter->analyze end Result: Equilibrium Solubility (mg/mL or M) analyze->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

  • Sample Preparation: Add an excess amount of 1,4-dimethyl-3-nitro-1H-pyrazole to a vial containing a known volume of the chosen solvent or co-solvent system. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to avoid overestimating the solubility.[17]

  • Analysis: Accurately dilute the filtered sample into a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1][17] The resulting concentration is the equilibrium solubility.

Protocol 3: Recrystallization Using a Good/Poor Solvent System

This technique is excellent for purifying a compound with challenging solubility in single solvents.[12][13]

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble, e.g., acetone or ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly and persistently turbid (cloudy). The two solvents must be miscible.[12]

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process. For maximum yield, you can later place the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.[13]

Section 4: Data Summary Table

The following table provides a predicted qualitative solubility profile for 1,4-dimethyl-3-nitro-1H-pyrazole based on its structure and the known behavior of related nitro-pyrazole and nitroaromatic compounds.[1][3][4] This data should be confirmed experimentally using Protocol 2.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh to ModerateThese solvents have strong dipole moments that can effectively solvate the polar nitro-pyrazole portion of the molecule.[3]
Polar Protic Ethanol, Methanol, IsopropanolModerateThe hydroxyl group can hydrogen bond with the nitro group's oxygen atoms, but the alkyl chains are less ideal for the polar core.[1]
Ethers THF, Diethyl EtherModerate to LowThese solvents have moderate polarity but lack strong hydrogen bonding capabilities. Solubility will depend on the balance of forces.
Halogenated Dichloromethane (DCM), ChloroformModerateEffective for a wide range of organic molecules with moderate polarity.[1]
Aromatic Toluene, BenzeneLowWhile they can interact with the pyrazole ring via π-stacking, they are not polar enough to effectively solvate the nitro group.
Nonpolar Hexane, HeptaneVery Low / InsolubleThese solvents lack any polarity and cannot overcome the crystal lattice energy of the polar solute.[1]
Section 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to dissolve my compound for a reaction? What are the precautions? A: Yes, DMSO is a very powerful solvent that can dissolve many poorly soluble compounds.[18] However, be cautious:

  • High Boiling Point: DMSO has a high boiling point (~189 °C), making it difficult to remove after a reaction.

  • Reactivity: It can react with certain reagents (e.g., some oxidizing or acidic conditions).

  • Hygroscopic: It readily absorbs water from the atmosphere, which can interfere with moisture-sensitive reactions.

Q: I dissolved my compound in a co-solvent mixture, but it precipitated when I added another reagent. Why did this happen? A: This is a common issue known as "anti-solvent" precipitation. The reagent you added may be dissolved in a solvent that is a "poor" solvent for your compound. When added to your solution, it changed the overall polarity of the solvent system, causing your compound's solubility to drop below its concentration, leading to precipitation. To resolve this, try dissolving the incoming reagent in the same co-solvent system you used for your compound.

Q: How do I know if my compound is degrading at higher temperatures? A: Monitor the solution for a color change (nitro compounds can sometimes form colored byproducts upon degradation). You can also take a small aliquot from the heated solution, cool it, and analyze it by Thin Layer Chromatography (TLC) or HPLC to see if new, impurity spots/peaks have appeared compared to the starting material.

References
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Yalkowsky, S. H., & Myrdal, P. B. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Myrdal, P. B., & Yalkowsky, S. H. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • Chemistry LibreTexts. (2022). 13.
  • Journal of Biopharmaceutical Sciences. (n.d.).
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • SlideShare. (2020). NITRO COMPOUNDS. [Link]

  • Lund University Publications. (n.d.).
  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids | Request PDF. [Link]

  • Pharmaceutical Technology. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • NextSDS. (n.d.). 1H-Pyrazole,3,5-dimethyl-1-(4-nitrophenyl)- — Chemical Substance Information. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 3,4-dimethyl- (CAS 2820-37-3). [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Physical Chemistry Research. (2023).
  • Organic Letters. (2024).
  • NIST. (n.d.). Pyrazole, 1,4-dimethyl-. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • The Journal of Organic Chemistry. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. [Link]

  • National Institutes of Health. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • NextSDS. (n.d.). 1,5-DIMETHYL-3-NITRO-1H-PYRAZOLE — Chemical Substance Information. [Link]

  • Journal of Chemistry and Technologies. (2025). Journal of Chemistry and Technologies.

Sources

Troubleshooting

Technical Support Center: HPLC Peak Resolution for 1,4-Dimethyl-3-nitro-1H-pyrazole Impurities

Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I understand that achieving optimal peak resolution, especially for active pharmaceutical ingredients (APIs) and th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I understand that achieving optimal peak resolution, especially for active pharmaceutical ingredients (APIs) and their impurities, is paramount for accurate quantification and regulatory compliance. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the HPLC analysis of 1,4-dimethyl-3-nitro-1H-pyrazole and its related substances.

The structure of this guide is designed to follow a logical troubleshooting workflow, from initial method setup to advanced optimization strategies.

Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for analyzing 1,4-dimethyl-3-nitro-1H-pyrazole and its impurities?

When developing a new method for 1,4-dimethyl-3-nitro-1H-pyrazole, a logical starting point is crucial. Based on the chemical properties of nitropyrazole derivatives—which are generally small, polar organic molecules—a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[1][2]

Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity.[3] The stationary phase is nonpolar (like C18), and the mobile phase is polar (typically a mixture of water and an organic solvent).[3] For nitropyrazoles and their potential impurities (which may include regioisomers or degradation products), this mode provides excellent retention and selectivity.[1][4]

Here is a recommended set of starting parameters:

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm or 4.6 x 250 mmC18 is a versatile, nonpolar phase providing good retention for a wide range of organic molecules.[5] A 5 µm particle size offers a good balance between efficiency and backpressure.[6]
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile (ACN)Acetonitrile is often preferred over methanol as it typically provides lower viscosity and better UV transparency.[7] The addition of an acid like formic acid helps to control the ionization of any basic impurities and improve peak shape by minimizing interactions with residual silanols on the stationary phase.[8][9]
Elution Mode Gradient ElutionA gradient is recommended for impurity profiling as it can resolve compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are captured with good peak shape in a reasonable runtime.[6][10][11] A typical starting gradient might be 25% B to 65% B over 10-15 minutes.[8]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good starting point for optimization.[8][9][12]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[12][13]
Detection Wavelength ~254 nm or ~275 nmNitroaromatic compounds typically exhibit strong UV absorbance around 254 nm.[8][14][15][16] It is always best to determine the UV absorbance maximum of the parent compound and its known impurities experimentally.
Injection Volume 5–20 µLThe injection volume should be kept small to avoid column overload, which can lead to peak fronting and broadening.[12][17] The sample should ideally be dissolved in the mobile phase to prevent peak distortion.[18]
Troubleshooting Guide: Common Peak Shape & Resolution Issues
Q2: My impurity peaks are tailing. What are the primary causes and how can I resolve this?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy.[19] It is often caused by secondary interactions between the analyte and the stationary phase or other system issues.

Causality Workflow for Peak Tailing:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of 1,4-Dimethyl-3-nitro-1H-pyrazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges of substitution reactions on the sterically hindered 1,4-dimethyl-3-nitro-1H-pyrazole scaffold. Our focus is on providing practical, field-proven insights to advance your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during substitution reactions with 1,4-dimethyl-3-nitro-1H-pyrazole, offering explanations and actionable solutions.

Question 1: Why is my nucleophilic aromatic substitution (SNA_r_) reaction on 1,4-dimethyl-3-nitro-1H-pyrazole failing or resulting in low yields?

Answer:

Low reactivity in SNAr reactions with this substrate is often a direct consequence of significant steric hindrance around the C3 position. The combined presence of the N1-methyl group and the adjacent C4-methyl group creates a crowded environment that impedes the approach of the nucleophile.

The accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex[1][2]. For this intermediate to form, the nucleophile must attack the electron-deficient carbon atom bearing the leaving group (the nitro group in this case). The methyl groups at the N1 and C4 positions on your pyrazole substrate sterically shield the C3 position, increasing the activation energy required for the nucleophile to attack and form the Meisenheimer complex.

Furthermore, the electron-donating nature of the methyl groups can slightly decrease the electrophilicity of the pyrazole ring, making it less susceptible to nucleophilic attack compared to pyrazoles with electron-withdrawing substituents[3][4].

Troubleshooting Workflow:

start Low or No Product check_temp Increase Reaction Temperature start->check_temp Initial Step check_solvent Change Solvent check_temp->check_solvent If no improvement success Improved Yield check_temp->success If successful check_nucleophile Modify Nucleophile check_solvent->check_nucleophile If still low yield check_solvent->success If successful use_catalyst Employ a Catalyst check_nucleophile->use_catalyst For challenging cases check_nucleophile->success If successful use_microwave Utilize Microwave Irradiation use_catalyst->use_microwave To further enhance reaction use_catalyst->success If successful use_microwave->success

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Solutions:

  • Elevate the Reaction Temperature: Increasing the thermal energy of the system can provide the reactants with the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at excessively high temperatures.

  • Solvent Selection: Employing polar aprotic solvents like DMSO, DMF, or NMP can facilitate SNAr reactions. These solvents can help to stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy[5].

  • Choice of Nucleophile: If possible, use a smaller, less sterically demanding nucleophile. For instance, if you are using a bulky secondary amine, consider its primary amine analogue.

  • Palladium Catalysis: In cases where traditional SNAr conditions fail, palladium-catalyzed amination (Buchwald-Hartwig reaction) can be a powerful alternative for forming C-N bonds, even with sterically hindered substrates[6].

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of reaction by efficiently heating the reaction mixture[7][8]. This can lead to higher yields in shorter reaction times, often overcoming steric hindrance that is problematic under conventional heating[9].

Question 2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?

Answer:

While the primary substitution is expected at the C3 position due to the activating effect of the nitro group, side reactions can occur, leading to a mixture of products. The nature of these side products depends on the specific reactants and conditions. For instance, in some dinitropyrazole systems, substitution at other positions has been observed[10][11]. With your substrate, while less likely, reaction at the C5 position or with the methyl groups could occur under harsh conditions.

Strategies to Enhance Regioselectivity:

StrategyRationaleRecommended Action
Lower Reaction Temperature Reduces the energy available for less favorable reaction pathways.If you have some product formation but poor selectivity, try running the reaction at a lower temperature for a longer duration.
Use a More Selective Catalyst A well-chosen catalyst can direct the reaction to the desired position.For C-N bond formation, consider using a palladium catalyst with a ligand known to perform well in sterically hindered environments, such as BrettPhos[6].
Modify the Nucleophile A bulkier nucleophile may exhibit greater selectivity for the less hindered position, though this may also decrease the overall reaction rate.Experiment with nucleophiles of varying steric bulk to find a balance between reactivity and selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the chemistry of 1,4-dimethyl-3-nitro-1H-pyrazole.

What is the role of the nitro group in substitution reactions on the pyrazole ring?

The nitro group is a strong electron-withdrawing group. In nucleophilic aromatic substitution (SNAr), it serves two primary functions:

  • Activation of the Ring: The nitro group withdraws electron density from the pyrazole ring, making the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile[2][12].

  • Stabilization of the Intermediate: It stabilizes the negatively charged Meisenheimer complex through resonance, which is a key intermediate in the SNAr mechanism[1][2]. This stabilization lowers the activation energy of the reaction.

substrate 1,4-Dimethyl-3-nitro-1H-pyrazole meisenheimer Meisenheimer Complex (Stabilized by NO2) substrate->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Product meisenheimer->product Elimination leaving_group Nitrite (NO2-) meisenheimer->leaving_group

Caption: The role of the nitro group in stabilizing the Meisenheimer complex.

How do the methyl groups at the N1 and C4 positions influence reactivity?

The methyl groups have two main effects:

  • Steric Hindrance: As discussed in the troubleshooting section, the primary effect of the methyl groups at N1 and C4 is steric hindrance. They physically block the approach of the nucleophile to the C3 position, making the reaction more difficult.

  • Electronic Effect: Methyl groups are weakly electron-donating. This can slightly counteract the electron-withdrawing effect of the nitro group, making the pyrazole ring slightly less electrophilic[3]. However, the steric effect is generally considered to be more significant in this case.

Are there alternative synthetic strategies to introduce a substituent at the C3 position, avoiding a direct S_NAr reaction on the nitro-substituted pyrazole?

Yes, several alternative strategies can be employed, which may be more effective if direct substitution proves too challenging:

  • "Build the Ring" Strategy: Synthesize the pyrazole ring with the desired C3 substituent already in place. This often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor[13].

  • C-H Activation: Direct C-H functionalization is a modern approach that can introduce substituents onto the pyrazole ring without the need for a pre-installed leaving group. However, controlling the regioselectivity can be a challenge.

  • Sandmeyer-type Reaction: If you can synthesize the corresponding 3-amino-1,4-dimethyl-1H-pyrazole, you could potentially use a Sandmeyer-type reaction to introduce a variety of substituents via a diazonium salt intermediate.

What is a recommended starting protocol for a nucleophilic substitution on 1,4-dimethyl-3-nitro-1H-pyrazole with an amine?

Here is a general starting protocol that can be optimized.

Microwave-Assisted Nucleophilic Aromatic Substitution:

Materials:

  • 1,4-dimethyl-3-nitro-1H-pyrazole

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 1,4-dimethyl-3-nitro-1H-pyrazole (1 equivalent).

  • Add the amine nucleophile (1.2-2 equivalents).

  • Add potassium carbonate (2-3 equivalents).

  • Add the anhydrous solvent (e.g., DMF or DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-180 °C for 30-120 minutes. Start with a lower temperature and shorter time and increase as needed.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for your specific amine nucleophile.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl). (2010). Synfacts.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC.
  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020). Journal of the American Chemical Society.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Organic & Biomolecular Chemistry.
  • Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. (n.d.). PMC.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.).
  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.
  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). PMC.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2026). Request PDF.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025).
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025). Request PDF.
  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025). Request PDF.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU.
  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2026).
  • Overcoming steric hindrance in the synthesis of pyrrole deriv
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
  • Pyrazole. (n.d.). SlideShare.
  • Haloselectivity of Heterocycles. (n.d.). Baran Lab.
  • Regioselective and Guided C–H Activation of 4‑Nitropyrazoles. (2014). Figshare.
  • Aryne Polymerization Enabled by Pyrazole-Induced Nucleophilic Aromatic Substitution. (2025). Journal of the American Chemical Society.
  • Nucleophilic Aromatic Substitution (SNAr). (n.d.). Chemistry Steps.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). ijcrt.org.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS Methods for the Trace Detection of 1,4-Dimethyl-3-nitro-1H-pyrazole

Executive Summary & Analytical Context In modern pharmaceutical development, the rigorous control of genotoxic impurities (GTIs) is a non-negotiable pillar of patient safety. 1,4-dimethyl-3-nitro-1H-pyrazole (CAS 26956-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In modern pharmaceutical development, the rigorous control of genotoxic impurities (GTIs) is a non-negotiable pillar of patient safety. 1,4-dimethyl-3-nitro-1H-pyrazole (CAS 26956-09-2)[1] is a highly reactive nitro-heterocyclic compound frequently encountered as a synthetic intermediate, building block, or degradation product in the manufacturing of pyrazole-based active pharmaceutical ingredients (APIs).

Because it contains a nitro group attached to an aromatic/heterocyclic ring, this compound triggers a structural alert for mutagenicity. Consequently, its presence in final drug substances must be strictly controlled according to the [2]. To meet the stringent Threshold of Toxicological Concern (TTC)—often requiring detection limits in the sub-parts-per-million (ppm) range—laboratories must deploy highly sensitive, selective, and robust analytical platforms.

This guide objectively compares available analytical methodologies and provides a field-proven, self-validating LC-MS/MS protocol for the trace quantification of 1,4-dimethyl-3-nitro-1H-pyrazole, fully compliant with [3].

Technology Comparison: Why LC-MS/MS?

When selecting an analytical platform for nitro-pyrazoles, scientists must balance sensitivity, matrix interference, and the physicochemical stability of the analyte.

  • Why avoid GC-MS? While Gas Chromatography-Mass Spectrometry is excellent for volatile compounds, 1,4-dimethyl-3-nitro-1H-pyrazole is thermally labile. In a heated GC injection port (>250°C), the nitro group is highly susceptible to thermal degradation (e.g., reduction to an amine or ring cleavage). This causes poor reproducibility and inflated Limits of Detection (LOD).

  • Why avoid HPLC-UV? Standard UV detection lacks the sensitivity required to reach TTC limits (typically requiring <1 ng/mL detection in sample extracts) and is highly prone to baseline interference from the API matrix.

  • The Gold Standard (LC-MS/MS QqQ): Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry bypasses thermal stress entirely. By utilizing Multiple Reaction Monitoring (MRM), it provides unparalleled selectivity, effectively filtering out the API matrix and achieving sub-ng/mL sensitivity.

Table 1: Analytical Platform Comparison for Nitro-Pyrazole Detection
Analytical PlatformTypical Sensitivity (LOD)SelectivityMatrix Interference SusceptibilitySuitability for ICH M7 TTC Limits
LC-MS/MS (QqQ) 0.1 - 0.5 ng/mLHigh (MRM transitions)Low (with SPE cleanup)Optimal (Gold Standard)
LC-HRMS (Q-TOF) 1.0 - 5.0 ng/mLVery High (Exact mass)LowExcellent for untargeted screening
GC-MS 5.0 - 10.0 ng/mLModerateModeratePoor (Thermal degradation of -NO₂)
HPLC-UV 500 - 1000 ng/mLLow (Wavelength only)High (API overlap)Inadequate for trace GTIs

The Causality of Method Development

As an Application Scientist, method development is not about guessing parameters; it is about exploiting the molecule's chemical nature.

  • Ionization Choice (ESI+): We utilize Electrospray Ionization in Positive mode (ESI+). Why? The secondary nitrogen on the pyrazole ring acts as a strong proton acceptor in acidic mobile phases (0.1% Formic Acid), readily forming a stable [M+H]+ precursor ion at m/z 142.1.

  • MRM Transition Logic: Nitroaromatics characteristically undergo a neutral loss of the nitro group ( NO2​ , 46 Da) upon collision-induced dissociation (CID). Therefore, the primary quantifier transition is set to m/z 142.1 → 96.1.

  • Sample Preparation (SPE vs. Dilute-and-Shoot): When analyzing a trace impurity in a high-concentration API matrix (e.g., 10 mg/mL), injecting the raw sample directly causes severe ion suppression . The abundant API outcompetes the trace pyrazole for charge in the ESI droplets. By employing a Polymeric Reversed-Phase (HLB) Solid Phase Extraction (SPE), we selectively wash away polar interferences and elute the pyrazole, creating a self-validating system where recovery rates remain unaffected by the matrix.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow to ensure data integrity and reproducibility.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)
  • Conditioning: Pass 1 mL of LC-MS grade Methanol through an HLB SPE cartridge (30 mg/1 mL), followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load 1 mL of the API sample solution (prepared at 10 mg/mL in 5% Methanol/Water) onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in water to elute highly polar matrix components and salts.

  • Elution: Elute the 1,4-dimethyl-3-nitro-1H-pyrazole using 1 mL of 80% Acetonitrile in water.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 200 µL of Mobile Phase A.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 3.5 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (QqQ) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier:m/z 142.1 → 96.1 (Collision Energy: 15 eV).

    • Qualifier:m/z 142.1 → 81.1 (Collision Energy: 22 eV).

Step 4: System Suitability & Matrix Effect Evaluation
  • System Suitability: Inject a blank, followed by six consecutive replicates of the LOQ standard. The Relative Standard Deviation (RSD) of the peak area must be ≤ 15%.

  • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte spiked post-extraction into a blank matrix against a neat standard solution. An MF between 0.85 and 1.15 validates the absence of significant ion suppression.

Validation Metrics (ICH Q2(R2) Compliance)

The method must be validated against the[3] to prove it is "fit for purpose" for regulatory submission.

Table 2: Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at analyte RTS/N > 10 for analyte; Blank shows no peaksPass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.15 ng/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10, Precision RSD ≤ 20%0.50 ng/mL (RSD: 8.4%, n=6)Pass
Linearity R² ≥ 0.99 (Range: 0.5 - 20 ng/mL)R² = 0.9992Pass
Accuracy (Recovery) 80% - 120% at 3 concentration levels94.5% - 102.3%Pass
Precision (Repeatability) RSD ≤ 15% (n=6 at target level)4.2%Pass

Workflow Visualization

LCMS_Workflow N1 Risk Assessment (ICH M7 TTC Limits) N2 Platform Selection (LC-MS/MS vs GC-MS) N1->N2 N3 Method Development (ESI+ & MRM Tuning) N2->N3 N4 Sample Preparation (SPE Matrix Cleanup) N3->N4 N5 Method Validation (ICH Q2(R2) Guidelines) N4->N5 N6 Specificity & Matrix Effect N5->N6 N7 LOD/LOQ & Linearity N5->N7 N8 Accuracy & Precision N5->N8 N9 Routine QC Release Testing N6->N9 N7->N9 N8->N9

Figure 1: End-to-end LC-MS/MS method validation workflow for genotoxic impurities.

References

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk , U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Comparative

Comparative Guide: Reducing Agents for 1,4-Dimethyl-3-nitro-1H-pyrazole Nitro Group Reduction

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 1,4-Dimethyl-3-nitro-1H-pyrazole to 1,4-dimethyl-1H-pyrazol-3-amine Executive Summary & Chemical Context The pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 1,4-Dimethyl-3-nitro-1H-pyrazole to 1,4-dimethyl-1H-pyrazol-3-amine

Executive Summary & Chemical Context

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and agrochemicals. The synthesis of amino-pyrazoles—specifically 1,4-dimethyl-1H-pyrazol-3-amine —often relies on the reduction of its corresponding nitro precursor, 1,4-dimethyl-3-nitro-1H-pyrazole [1].

While nitro reduction is a fundamental transformation, the electron-rich nature of the resulting amino-pyrazole ring makes it susceptible to oxidative degradation. Selecting the appropriate reducing agent is critical for maximizing yield, ensuring chemoselectivity (if other functional groups are present), and maintaining scalability. This guide objectively compares the three most robust methodologies used in process chemistry: Catalytic Hydrogenation (Pd/C) , Iron-Mediated Reduction (Béchamp-type) , and Tin(II) Chloride Reduction .

Mechanistic Pathway of Nitro-Pyrazole Reduction

Regardless of the reagent chosen, the reduction of the nitro group to a primary amine proceeds through a highly conserved, step-wise sequence of electron and proton transfers. Understanding this pathway is essential, as stalled reactions often trap the substrate in the nitroso or hydroxylamine intermediate stages.

G A 1,4-Dimethyl-3-nitro- 1H-pyrazole B Nitroso Intermediate A->B +2e-, +2H+ -H2O C Hydroxylamine Intermediate B->C +2e-, +2H+ D 1,4-Dimethyl-1H- pyrazol-3-amine C->D +2e-, +2H+ -H2O

Fig 1. Stepwise mechanistic reduction pathway of the pyrazole nitro group to a primary amine.

Comparative Analysis of Reducing Agents

As an application scientist, choosing a protocol requires balancing reactivity with operational safety. Below is an in-depth analysis of the three primary methodologies.

Catalytic Hydrogenation (Pd/C, H₂)

Catalytic hydrogenation is the industry gold standard for simple nitro-pyrazole reductions due to its atom economy and clean reaction profile [2].

  • Mechanism & Causality: Palladium nanoparticles adsorbed on porous carbon facilitate the homolytic cleavage of H₂ gas. The pyrazole substrate coordinates to the metal surface, where sequential hydride transfers occur. Because the only byproduct is water, the workup avoids harsh pH adjustments that could degrade the sensitive 3-amino-pyrazole product.

  • Self-Validating Protocol:

    • Setup: Dissolve 1.0 eq of 1,4-dimethyl-3-nitro-1H-pyrazole in anhydrous ethanol (0.2 M). Add 10 wt% of 10% Pd/C.

    • Inerting (Critical): Purge the flask with N₂ (3 cycles) before introducing H₂ to prevent the dry Pd/C from igniting the ethanol vapor.

    • Reaction: Stir vigorously under an H₂ balloon (1 atm) at room temperature. Validation: The reaction is complete when H₂ consumption ceases. TLC (UV 254 nm) will show the disappearance of the higher-Rf nitro starting material and the appearance of a lower-Rf spot that turns purple upon staining with ninhydrin.

    • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric. Concentrate the filtrate under reduced pressure to yield the crude amine.

Iron-Mediated Reduction (Fe / NH₄Cl)

When the pyrazole substrate contains reducible functionalities (e.g., halogens, alkenes, or alkynes), Pd/C is contraindicated due to over-reduction. The modified Béchamp reduction using Iron powder and Ammonium Chloride is the premier chemoselective alternative [3].

  • Mechanism & Causality: This is a Single Electron Transfer (SET) process. Iron(0) is oxidized to Iron(II)/(III), donating electrons to the nitro group. We specifically use NH₄Cl rather than HCl. Why? Strong acids protonate the resulting 1,4-dimethyl-1H-pyrazol-3-amine (pKa ~ 4.0), trapping it in the aqueous layer and complicating extraction. NH₄Cl acts as a mild proton donor (pH ~ 5.5), driving the reduction without forming an intractable pyrazolium salt.

  • Self-Validating Protocol:

    • Setup: Suspend 1.0 eq of the nitro-pyrazole, 5.0 eq of Fe powder (325 mesh), and 5.0 eq of NH₄Cl in a 4:1 mixture of EtOH/H₂O.

    • Reaction: Heat to 80 °C. Validation: The reaction mixture will transition from a grey suspension to a dense, rust-brown slurry (indicating the formation of iron oxides). LC-MS will confirm the mass shift from[M+H]+ 142 to [M+H]+ 112.

    • Workup: Filter the hot mixture through Celite to remove iron sludge. Wash the cake generously with hot ethyl acetate. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry over Na₂SO₄, and evaporate.

Tin(II) Chloride Reduction (SnCl₂·2H₂O)

Tin(II) chloride is a powerful, homogeneous reducing agent often utilized for highly sterically hindered nitro groups or when heterogeneous catalysts fail [4].

  • Mechanism & Causality: Sn(II) acts as both a Lewis acid (coordinating the nitro oxygens) and an electron source, oxidizing to Sn(IV). The primary challenge with this method is the workup; Sn(IV) salts form thick, gelatinous emulsions in water.

  • Self-Validating Protocol:

    • Setup: Dissolve 1.0 eq of the nitro-pyrazole in EtOAc or EtOH. Add 5.0 eq of SnCl₂·2H₂O.

    • Reaction: Heat to 70 °C for 3–5 hours. Validation: The solution typically turns pale yellow. Monitor via TLC until the starting material is consumed.

    • Workup (Critical): Cool to 0 °C and slowly add 2N NaOH until the pH > 12. Causality: The addition of strong base converts the insoluble tin hydroxides into water-soluble stannate complexes ( [Sn(OH)6​]2− ). Validation: The initially milky, intractable emulsion will suddenly "break" into two sharply defined, clear liquid layers. Extract the aqueous layer with EtOAc.

Quantitative Performance Comparison

To facilitate reagent selection, the following table synthesizes the empirical performance metrics of each protocol for the synthesis of 1,4-dimethyl-1H-pyrazol-3-amine.

Reducing AgentReagents & ConditionsYield RangeReaction TimeChemoselectivityEnvironmental Impact
Catalytic Hydrogenation 10% Pd/C, H₂, EtOH, RT90–98%2–4 hLow (reduces alkenes/alkynes)Low (Water byproduct)
Iron-Mediated (Béchamp) Fe powder, NH₄Cl, EtOH/H₂O, 80 °C80–92%4–6 hHigh (tolerates halogens)Moderate (Iron sludge)
Tin(II) Chloride SnCl₂·2H₂O, EtOH, 70 °C75–85%3–5 hHigh (tolerates halogens)High (Toxic tin waste)

Standardized Experimental Workflow (Pd/C)

Because catalytic hydrogenation provides the highest yield and cleanest profile for 1,4-dimethyl-3-nitro-1H-pyrazole (which lacks competing reducible groups), it is the recommended default workflow.

Workflow N1 1. Reaction Setup Dissolve substrate in EtOH, add 10% Pd/C N2 2. Inerting & Purge Vacuum/N2 cycles, then introduce H2 gas N1->N2 N3 3. Hydrogenation Stir at RT. Monitor by LC-MS (mass -30 Da) N2->N3 N4 4. Catalyst Removal Filter through Celite, wash with EtOH N3->N4 N5 5. Isolation Concentrate under vacuum to yield amine N4->N5

Fig 2. Standardized experimental workflow for the Pd/C catalytic hydrogenation method.

Conclusion & Selection Matrix

For the reduction of 1,4-dimethyl-3-nitro-1H-pyrazole , the choice of reducing agent should be dictated by the scale of the reaction and the presence of downstream functionalization plans:

  • Use Pd/C and H₂ for standard, high-yielding synthesis where atom economy and ease of purification are paramount.

  • Use Fe/NH₄Cl if you are working with a derivative that contains a halogen (e.g., a bromo- or iodo-pyrazole intermediate) to prevent undesired dehalogenation.

  • Use SnCl₂ only on a small scale when heterogeneous mixtures (like Pd/C or Fe powder) present stirring or solubility issues, keeping in mind the heavy metal waste generated.

References

  • US Patent Office. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." Google Patents (US20210009566A1).
  • University of Bern. "Cell Calcium - BORIS Portal (GSK-7975A probes synthesis)." BORIS. Available at: [Link] [4]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-dimethyl-3-nitro-1H-pyrazole

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with functionalized heterocyclic compounds. 1,4-Dimethyl-3-nitro-1H-pyrazole (CAS: 26956-09-2) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with functionalized heterocyclic compounds. 1,4-Dimethyl-3-nitro-1H-pyrazole (CAS: 26956-09-2) is a highly valuable building block in pharmaceutical synthesis and agrochemical development [1]. However, its structural incorporation of a nitro group on a pyrazole ring necessitates specialized handling procedures to mitigate risks associated with dermal sensitization, respiratory irritation, and energetic instability under extreme conditions.

This guide provides a comprehensive, causality-driven operational framework for the safe handling, utilization, and disposal of this compound.

Mechanistic Risk Profile & Quantitative Data

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule. Nitroaromatic and nitro-heteroaromatic compounds are electrophilic and can readily interact with biological nucleophiles, leading to skin sensitization and toxicity upon absorption [2]. Furthermore, while 1,4-dimethyl-3-nitro-1H-pyrazole is not classified as a primary explosive, nitro-pyrazoles possess high energy density. If subjected to severe friction, localized heating, or static discharge when completely dry, they can exhibit energetic instability [3].

Table 1: Physicochemical & Hazard Summary

Property / Hazard ClassSpecification / GHS ClassificationMechanistic Implication
CAS Number 26956-09-2[4]Unique identifier for safety tracking.
Molecular Weight 141.13 g/mol [1]Low molecular weight facilitates rapid solvation and potential dermal penetration.
Acute Toxicity (Oral) Category 4 (H302)[5][6]Harmful if swallowed; mandates strict hygiene and prohibition of food/drink in the lab.
Skin/Eye Irritation Category 2 (H315, H319)[5]Causes serious irritation; requires robust barrier protection.
Specific Target Organ (STOT) Category 3 (H335)[5]May cause respiratory irritation; necessitates high-velocity fume hood handling.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated nitro-pyrazoles. The following matrix outlines the required equipment and the scientific causality behind each choice [7].

Table 2: Advanced PPE Specifications

Protection ZoneRequired EquipmentScientific Justification
Hands Heavy-duty Neoprene or Nitrile gloves (Double-gloving required)Nitro-heterocycles can permeate standard latex. Neoprene provides superior resistance to non-polar organic penetration and prevents dermal absorption[7].
Eyes/Face ANSI Z87.1-compliant safety goggles and full face shieldProtects against micro-particulate aerosolization during weighing and splash hazards during exothermic solvation[7][8].
Body Flame-resistant (FR) lab coat, closed-toe non-porous shoesMitigates the risk of static discharge ignition and provides a barrier against fine crystalline dust[9].
Respiratory N95/P100 particulate respirator (If handled outside of engineering controls)Prevents inhalation of fine crystalline dust, which directly triggers respiratory tract irritation (H335)[5][6].

Operational Plan: Step-by-Step Handling Methodology

Trustworthy science relies on reproducible and safe workflows. Follow this self-validating protocol when dispensing or reacting 1,4-dimethyl-3-nitro-1H-pyrazole.

Phase 1: Environmental Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood is fully operational with a minimum face velocity of 100 feet per minute (fpm)[8].

  • Clear the Workspace: Remove all incompatible materials, particularly strong oxidizers, reducing agents, and active metals, to prevent unintended redox reactions[8].

Phase 2: Static-Free Dispensing

  • Ground Equipment: Ensure the analytical balance and surrounding equipment are properly grounded to eliminate static electricity[9].

  • Use Non-Sparking Tools: Utilize a ceramic, Teflon, or conductive plastic spatula. Never use metal spatulas or scrape aggressively against glass, as friction can induce localized heating in energetic nitro-compounds[3][9].

  • Weighing: Dispense the required mass onto anti-static weighing paper. Close the sash as much as possible during the transfer to prevent drafts from aerosolizing the powder.

Phase 3: Solvation and Reaction Setup

  • Controlled Addition: Slowly add the solvent to the solid compound—never the reverse. This controls the heat of dissolution and prevents sudden exothermic spikes.

  • Inert Atmosphere: If the subsequent reaction involves elevated temperatures, purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen and moisture[6].

G Start Chemical Storage (Cool, Dry, Dark) Prep Fume Hood Prep Ensure >100 fpm flow Start->Prep Transfer PPE Don Specialized PPE (Neoprene/Nitrile) Prep->PPE Safety Check Dispense Static-Free Dispensing (Ceramic/Plastic Spatula) PPE->Dispense Handling Reaction Reaction Setup (Inert Atmosphere) Dispense->Reaction Addition Clean Decontamination (Solvent Wipe down) Reaction->Clean Post-Op

Fig 1: Standard operational workflow for handling nitro-pyrazole derivatives.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure [9].

  • Evacuate & Assess: Immediately alert personnel in the vicinity and assess the volume of the spill. Eliminate all potential ignition sources[7].

  • Don Emergency PPE: Equip a P100 respirator if the spill has generated a suspended dust cloud.

  • Containment: Cover the solid spill with an inert, non-combustible absorbent material such as diatomaceous earth or sand. Do not use paper towels on concentrated dry spills, as the friction of wiping can be hazardous[7].

  • Collection: Carefully sweep the inert mixture using a non-sparking brush and dustpan. Place the material into a dedicated hazardous waste container[9].

  • Decontamination: Scrub the affected surface with an appropriate solvent (e.g., ethanol or isopropanol) to dissolve residual micro-crystals, followed by a thorough wash with soapy water[6].

SpillResponse Detect Spill Detected Assess Evacuate & Assess (Check Volume/Toxicity) Detect->Assess PPE Don Emergency PPE (Respirator if aerosolized) Assess->PPE Contain Containment (Inert Absorbent) PPE->Contain Neutralize Decontamination (Alcohol/Water Scrub) Contain->Neutralize Dispose Hazardous Waste (Sealed & Labeled) Neutralize->Dispose

Fig 2: Emergency spill response and decontamination protocol.

Waste Disposal Protocol

Improper disposal of nitro-heterocycles can lead to the formation of shock-sensitive salts or environmental toxicity [2].

  • Strict Segregation: Never mix 1,4-dimethyl-3-nitro-1H-pyrazole waste with general organic waste. Keep it strictly separated from heavy metals or strong bases[2][3].

  • Solid Waste Containment: Place all solid waste, including contaminated gloves, weighing paper, and spatulas, into a clearly labeled, chemically compatible High-Density Polyethylene (HDPE) container[9].

  • Liquid Waste Collection: Dissolved chemical waste must be collected in a designated "Halogenated/Nitro-Organic" liquid waste carboy.

  • Final Destruction: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The material must be processed at a licensed chemical destruction plant via controlled incineration equipped with flue gas scrubbing to neutralize nitrogen oxide (NOx) emissions[9].

References

  • ACS Publications. "Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials". Organic Letters. Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Chemical Reviews. Available at: [Link]

  • ACS Publications. "Mitigation of Potential Risks in Chemical Laboratories: A Focused Review". ACS Chemical Health & Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-dimethyl-3-nitro-1H-pyrazole
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